molecular formula C11H10N2O6 B558272 (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate CAS No. 55757-60-3

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Cat. No.: B558272
CAS No.: 55757-60-3
M. Wt: 260,33*60,05 g/mole
InChI Key: JKHVDAUOODACDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a protected lysine derivative that serves as a fundamental building block in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function and a methyl ester protecting the carboxylic acid, making it an essential intermediate for the solid-phase and solution-phase synthesis of peptides and proteins . Its primary application is as a key intermediate in the production of peptide-based drugs . The compound is also a versatile precursor for further chemical transformation. For instance, the side-chain amine group can be selectively deprotected and functionalized, or the entire molecule can be used in the synthesis of complex molecules like arginase inhibitors . Research into these inhibitors is critical for developing therapies for cancer, cardiovascular diseases, and immune disorders, as arginase enzymes play a key role in the tumor microenvironment and various metabolic pathways . Chemical Identifiers • : 55757-60-3 • Molecular Formula: C12H24N2O4 • Molecular Weight: 260.33 g/mol • IUPAC Name: methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate Handling and Safety This compound is a solid and should be stored in a cool, dark place under an inert atmosphere, preferably in a freezer at -20°C . It may cause skin and eye irritation and respiratory irritation. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBNVLLIWJWEKV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate (Boc-Lys-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, commonly abbreviated as Boc-L-Lys-OMe, is a pivotal chiral building block derived from the essential amino acid L-lysine. This derivative features three key functional groups engineered for strategic chemical synthesis: an acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group, a methyl ester at the C-terminus, and a free, nucleophilic ε-amino group on the side chain. This unique orthogonal protection scheme makes it an invaluable reagent in solid-phase peptide synthesis (SPPS), peptidomimetic design, and the development of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, spectral characteristics, reactivity, applications, and handling protocols, intended for researchers and professionals in organic chemistry and drug development.

Nomenclature and Chemical Structure

Correctly identifying this molecule is critical, as several isomers exist. The structure discussed herein is specifically the α-amino protected derivative.

  • IUPAC Name: (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

  • Common Abbreviations: Boc-Lys-OMe, Boc-L-Lysine methyl ester

  • CAS Number: 55757-60-3 (for the hydrochloride salt)[1]

  • Molecular Formula: C₁₂H₂₄N₂O₄ (Free Base), C₁₂H₂₅ClN₂O₄ (Hydrochloride Salt)

  • Molecular Weight: 260.33 g/mol (Free Base), 296.79 g/mol (Hydrochloride Salt)[1]

structure cluster_lysine cluster_boc C1 O CH3_ester CH₃ C2 C C3 O C_alpha C H_alpha H C_beta CH₂ NH_alpha N C_gamma CH₂ C_delta CH₂ C_epsilon CH₂ NH2_epsilon NH₂ H_amide H C_boc C O_boc1 O O_boc2 O tBu C(CH₃)₃ alpha_label α epsilon_label ε

Caption: Chemical structure of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate.

Physicochemical Properties

The physical properties of Boc-Lys-OMe are essential for its handling, storage, and use in various reaction conditions. The compound is typically supplied as its hydrochloride salt to improve stability and handling.

PropertyValue (Hydrochloride Salt unless noted)Reference
Appearance White to off-white solid/powder[2]
Molecular Formula C₁₂H₂₅ClN₂O₄
Molecular Weight 296.79 g/mol [1]
Density 1.056 g/cm³ (Free Base, Predicted)[1]
Boiling Point 404.4 °C at 760 mmHg (Free Base, Predicted)[1]
Flash Point 198.4 °C (Free Base, Predicted)[1]
Solubility Soluble in methanol, DMF, dichloromethane[3]
Storage Conditions 0 to -20 °C, under inert atmosphere, desiccated[1][4]

Spectral Analysis for Structural Elucidation

Confirmation of the structure and purity of Boc-Lys-OMe relies on standard spectroscopic techniques. The following data represent expected outcomes for the hydrochloride salt.

4.1 ¹H NMR Spectroscopy The proton NMR spectrum provides unambiguous confirmation of the structure by identifying all unique proton environments.

  • δ ~ 4.1 ppm (m, 1H): The α-proton (-CH -NHBoc), shifted downfield due to the deshielding effects of the adjacent ester and protected amine.

  • δ ~ 3.7 ppm (s, 3H): The methyl ester protons (-COOCH₃ ), appearing as a sharp singlet.

  • δ ~ 2.9 ppm (t, 2H): The ε-methylene protons (-CH₂ -NH₃⁺), significantly deshielded by the adjacent ammonium group.

  • δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector, a hallmark signal.[5]

  • δ ~ 1.3-1.9 ppm (m, 6H): The remaining three methylene groups (β, γ, δ) of the lysine side chain, which appear as complex multiplets.

  • Broad signals: Protons associated with the α-NHBoc and ε-NH₃⁺ groups are often broad and may exchange with D₂O.

4.2 Infrared (IR) Spectroscopy IR spectroscopy is used to verify the presence of key functional groups.

  • ~3000-3300 cm⁻¹: N-H stretching vibrations from the α-amide and the ε-ammonium group.

  • ~2800-3000 cm⁻¹: C-H stretching from aliphatic chains.

  • ~1740 cm⁻¹: A strong, sharp C=O stretch characteristic of the methyl ester.[6]

  • ~1700 cm⁻¹: A strong C=O stretch from the urethane carbonyl of the Boc group.

  • ~1520 cm⁻¹: N-H bending vibration (Amide II band).

  • ~1160-1250 cm⁻¹: C-O stretching vibrations from the ester and carbamate moieties.

4.3 Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected ion would be for the free base (after loss of HCl).

  • Expected [M+H]⁺: m/z = 261.18

Chemical Reactivity and Stability

5.1 Key Reactive Centers The utility of Boc-Lys-OMe stems from the differential reactivity of its functional groups.

  • ε-Amino Group: The primary amine on the side chain is a potent nucleophile. It is the intended site of reaction for conjugating molecules, forming amide bonds, or undergoing reductive amination after the main peptide chain has been synthesized.

  • α-Amino Group (Boc-Protected): The Boc group is a robust protector that is stable to a wide range of nucleophilic and basic conditions used in peptide synthesis. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), allowing for selective deprotection without disturbing other protecting groups like Fmoc or Cbz.

  • Methyl Ester: The C-terminal ester can be hydrolyzed (saponified) under basic conditions (e.g., LiOH, NaOH) to yield the free carboxylic acid, Boc-Lys-OH.

5.2 Orthogonal Protection Strategy The molecule is a prime example of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allowing for selective modification at different sites of a complex molecule.

orthogonal_deprotection cluster_acid Acidic Conditions (e.g., TFA) cluster_base Basic Conditions (e.g., LiOH) start Boc-Lys-OMe acid_product H-Lys-OMe (α-Amine Deprotected) start->acid_product Boc group removed base_product Boc-Lys-OH (Ester Hydrolyzed) start->base_product Ester group removed

Caption: Selective deprotection pathways for Boc-Lys-OMe.

5.3 Stability and Storage Boc-Lys-OMe is a combustible solid that is sensitive to heat and moisture.[7]

  • Storage: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Temperature: Refrigeration at 0°C or freezing at -20°C is recommended to minimize degradation.[1][4]

  • Handling: Avoid prolonged exposure to atmospheric moisture, which can lead to hydrolysis of the ester or compromise the integrity of the compound.

Applications in Research and Development

6.1 Solid-Phase Peptide Synthesis (SPPS) The primary application of Boc-Lys-OMe is in peptide synthesis.[3] While typically Fmoc-protected amino acids are used in modern SPPS, Boc-protected derivatives are crucial for specific applications, such as synthesizing peptides with a C-terminal methyl ester or for use in solution-phase synthesis. The true value lies in using its counterpart, Fmoc-Lys(Boc)-OH, where the free α-amino group is used for peptide chain elongation, leaving the Boc-protected side chain available for later modification. However, Boc-Lys-OMe itself is valuable for creating dipeptides or short segments in solution.

The key utility is the ability to deprotect the ε-amino group on the lysine side chain after peptide assembly to attach other molecules.

spss_workflow step1 Step 1: Peptide Synthesis Incorporate Fmoc-Lys(Boc)-OH into growing peptide chain on solid support. step2 Step 2: Cleavage & Deprotection Cleave peptide from resin. Use TFA to remove Boc group from Lys side chain. step1->step2 step3 Step 3: Side-Chain Modification The newly freed ε-amino group is now available. step2->step3 step4 Step 4: Conjugation React with an activated molecule (e.g., NHS-ester dye, drug payload) to form a stable amide bond. step3->step4

Caption: Workflow for lysine side-chain modification using a Boc-protected strategy.

6.2 Bioconjugation and Drug Delivery The nucleophilic ε-amino group serves as a chemical handle for bioconjugation.[3] Researchers can attach a wide array of functionalities to a lysine residue within a peptide or protein, including:

  • Fluorescent Dyes: For imaging and diagnostic applications.

  • Polyethylene Glycol (PEG): To improve the pharmacokinetic profile (PEGylation).

  • Cytotoxic Drugs: To create antibody-drug conjugates (ADCs) or peptide-drug conjugates.

  • Affinity Ligands: For use in purification or targeted delivery systems.[3]

Safety and Handling

It is essential to consult the Safety Data Sheet (SDS) before handling this chemical. The hydrochloride salt is classified as harmful if swallowed.

GHS InformationDetailsReference
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

Recommended Handling Procedures:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Fire Safety: Classified as a combustible solid (Storage Class 11). Keep away from ignition sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).

Conclusion

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a highly versatile and strategically designed lysine derivative. Its orthogonal protection scheme, featuring an acid-labile α-Boc group and a reactive ε-amino group, provides chemists with precise control over complex synthetic pathways. Its primary role as a building block in peptide synthesis, bioconjugation, and drug discovery underscores its importance in modern chemical and biomedical research. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

  • Benchchem. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
  • MedChemExpress. (n.d.). (S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Product Page.
  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link].

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
  • CymitQuimica. (n.d.). (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.
  • ChemicalBook. (2024, April 18). Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method.
  • Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • NIST. (n.d.). Hexanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

  • ChemRxiv. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules.
  • TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-6-aminohexanoic Acid Product Page.

Sources

synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Abstract

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a pivotal chiral building block in contemporary medicinal chemistry and peptide science. As a derivative of L-lysine, it features a strategically protected α-amino group and a free ε-amino group, alongside a methyl-esterified carboxyl terminus. This unique arrangement of functional groups makes it an invaluable intermediate for the synthesis of complex peptides, peptidomimetics, and lysine-based drug conjugates.[1] This guide provides a comprehensive overview of a robust and widely employed synthetic strategy, starting from readily available L-lysine. We will delve into the rationale behind the chosen methodologies, emphasizing the principles of orthogonal protection and chemoselectivity that are fundamental to its successful preparation. Detailed, field-proven protocols are provided for each synthetic step, alongside a discussion of the critical parameters that ensure high yield and purity.

Introduction: The Strategic Importance of a Differentially Protected Lysine Derivative

The synthesis of peptides and related therapeutics often requires the sequential and site-specific modification of amino acid residues. Lysine, with its two primary amino groups (α and ε), presents a unique synthetic challenge: how to selectively functionalize one amine in the presence of the other. The title compound, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a masterfully designed solution to this challenge.

  • The α-Amino Group: Protected by the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[][3]

  • The ε-Amino Group: Remains as a free primary amine, available for nucleophilic attack, conjugation, or further elaboration in a synthetic sequence. This is critical for creating branched peptides or attaching payloads like drugs or imaging agents.[4][5]

  • The Carboxyl Group: Esterified as a methyl ester, which protects it from participating in amide bond formation. This ester can be hydrolyzed under basic or acidic conditions, typically after the desired modifications to the amino groups are complete.[]

The strategic placement of these protecting groups allows for a highly controlled and predictable synthetic workflow, which is paramount in the development of complex pharmaceutical agents.

The Synthetic Blueprint: A Strategy of Orthogonal Protection

The most reliable and scalable begins with L-lysine and employs an orthogonal protecting group strategy. Orthogonality in this context means that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups.[6] Our chosen strategy leverages the benzyloxycarbonyl (Cbz) group for temporary protection of the ε-amine, which can be removed via catalytic hydrogenolysis—a mild reduction that leaves the acid-labile Boc group and the methyl ester intact.[7][8]

The overall synthetic workflow is visualized below:

G cluster_0 Synthetic Workflow A Nε-Z-L-Lysine (Starting Material) B Step 1: α-Amine Protection (Boc Anhydride) A->B Reagent: (Boc)₂O, Base C Nα-Boc-Nε-Z-L-Lysine B->C D Step 2: Esterification (Methyl Iodide) C->D Reagent: CH₃I, Base E Nα-Boc-Nε-Z-L-Lysine Methyl Ester D->E F Step 3: Selective ε-Amine Deprotection (Catalytic Hydrogenolysis) E->F Conditions: H₂, Pd/C G (S)-Methyl 6-amino-2-((tert- butoxycarbonyl)amino)hexanoate (Final Product) F->G

Figure 1: High-level workflow for the synthesis of the target compound.

Causality in Synthesis: The Rationale for Orthogonal Protection

The choice of protecting groups is the most critical decision in this synthesis. The combination of Cbz and Boc groups is a classic example of an effective orthogonal strategy.

Orthogonal_Protection cluster_Cbz Cbz Group Removal cluster_Boc Boc Group Removal Start Nα-Boc-Nε-Z-L-Lysine Methyl Ester Cbz_Removal Catalytic Hydrogenolysis (H₂, Pd/C) Start->Cbz_Removal Selective Deprotection Boc_Removal Acidolysis (TFA) Start->Boc_Removal Non-selective (Incorrect Path) Product_A {Target Product | α-Boc Protected ε-Amine Free} Cbz_Removal->Product_A Product_B {Side Product | α-Amine Free ε-Z Protected} Boc_Removal->Product_B

Figure 2: The principle of orthogonal deprotection for Cbz and Boc groups.

  • Why Cbz for the ε-Amine? The benzyloxycarbonyl (Cbz) group is stable to the basic conditions required for the subsequent Boc protection and the conditions for esterification. Its key advantage is its lability to catalytic hydrogenolysis (H₂/Pd-C).[6] This process is exceptionally mild and chemoselective, reducing the benzyl group to toluene and releasing carbon dioxide, leaving other functional groups untouched.[7]

  • Why Boc for the α-Amine? The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O). It is robust against hydrogenation, nucleophiles, and bases.[3] Its removal requires acidic conditions (e.g., trifluoroacetic acid), which are not used until the ε-amine is deprotected, hence the orthogonality.[][9]

This strategic pairing ensures that we can unmask the ε-amino group with surgical precision, delivering the desired final product.

Detailed Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis and are based on established literature procedures.

Step 1: Synthesis of Nα-Boc-Nε-Z-L-lysine

Rationale: This step selectively protects the more nucleophilic α-amino group of Nε-Z-L-lysine. The reaction is typically run in a mixed aqueous-organic solvent system with a mild base to facilitate the reaction.

Protocol:

  • To a solution of Nε-Z-L-lysine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

  • Acidify the remaining aqueous solution to a pH of 2-3 with a cold solution of 1 M potassium hydrogen sulfate (KHSO₄) or dilute hydrochloric acid.[10]

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a white solid or oil.

Step 2: Synthesis of Nα-Boc-Nε-Z-L-lysine Methyl Ester

Rationale: The carboxylic acid is esterified to prevent its participation in subsequent reactions. The use of cesium carbonate and methyl iodide is a mild and effective method that avoids the harsh acidic conditions of Fischer esterification, which could risk premature deprotection of the Boc group.[11]

Protocol:

  • Dissolve Nα-Boc-Nε-Z-L-lysine (1.0 eq) in a mixture of methanol and water.

  • Neutralize the solution with 0.5 M cesium carbonate (Cs₂CO₃) solution until the pH is ~7.

  • Concentrate the resulting cesium salt to a syrup under reduced pressure. Co-evaporate with anhydrous dimethylformamide (DMF) twice to ensure the removal of water.[11]

  • Dissolve the residue in anhydrous DMF and add methyl iodide (CH₃I, 1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DMF under high vacuum.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester.[11]

Step 3: Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Rationale: This is the key deprotection step. Catalytic hydrogenation selectively cleaves the Cbz group from the ε-amine. The palladium on carbon (Pd/C) catalyst facilitates the addition of hydrogen across the benzylic C-O bond, releasing the free amine. This method is orthogonal to the acid-labile Boc group.[12]

Protocol:

  • Dissolve Nα-Boc-Nε-Z-L-lysine methyl ester (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

  • Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenator.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours). The reaction is complete when CO₂ evolution ceases.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, often as a clear oil or low-melting solid. The product may be converted to its hydrochloride salt for improved stability and handling.[4]

Quantitative Data Summary

The efficiency of each synthetic step is crucial for the overall yield of the process. The table below provides typical ranges for key reaction parameters.

StepReactionKey ReagentsSolvent(s)Typical YieldPurity (Post-Purification)
1α-Amine Boc Protection(Boc)₂O, NaHCO₃Dioxane / Water85-95%>98%
2Carboxyl EsterificationCH₃I, Cs₂CO₃DMF, Methanol80-90%>98%
3ε-Amine DeprotectionH₂, 10% Pd/CMethanol90-99% (Quantitative)>99%

Alternative Synthetic Approaches

While the Cbz-based orthogonal strategy is robust, other methods exist. One notable alternative involves starting directly with L-lysine methyl ester hydrochloride. This approach aims to selectively protect the α-amino group in the presence of the free ε-amino group by exploiting the difference in their pKa values under carefully controlled pH conditions in a buffer system. A patent describes using a sodium carbonate and sodium bicarbonate buffer to selectively deprotonate the α-amino group, allowing it to react preferentially with Boc anhydride.[13] While this method shortens the synthetic route, achieving high selectivity can be challenging and may require more rigorous purification.

Conclusion

The is a testament to the power of strategic chemical protection. By employing an orthogonal protection scheme with Cbz and Boc groups, researchers can reliably produce this valuable building block in high yield and purity. The detailed protocols and mechanistic rationale provided in this guide offer a solid foundation for its synthesis, empowering researchers and drug development professionals to leverage this versatile compound in their pursuit of novel therapeutics and advanced biomaterials.

References

  • ResearchGate. Synthesis of methyl 6-aminohexanoate starting from ε-caprolactone... Available from: [Link]

  • Kadere, T. T., et al. A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health (NIH). Available from: [Link]

  • Google Patents. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.
  • Google Patents. WO2001027074A1 - Preparation of amino-protected lysine derivatives.
  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • PrepChem.com. Synthesis of Nα -Boc-Nε -Cbz-L-lysine methyl ester. Available from: [Link]

  • ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Available from: [Link]

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF. Available from: [Link]

  • LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Available from: [Link]

  • National Institutes of Health (NIH). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • CEM Corporation. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Available from: [Link]

  • National Institutes of Health (NIH). Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. Available from: [Link]

  • ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • ResearchGate. (PDF) Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Available from: [Link]

  • ResearchGate. How do I protect all the side chain amine groups of lysine and arginine?. Available from: [Link]

  • SpringerLink. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids. Available from: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

  • National Institutes of Health (NIH). Methyl 6-amino-6-oxohexanoate. Available from: [Link]

  • MDPI. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available from: [Link]

  • PrepChem.com. Synthesis of A. N-Boc-6-amino-1-hexanol (6). Available from: [Link]

  • ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

Sources

Technical Guide: Stability and Storage of Boc-Protected Lysine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the stability, storage, and handling of Boc-protected lysine derivatives. It is engineered for researchers and process chemists who require high-fidelity raw materials for peptide synthesis.

Executive Summary

Boc-protected lysine derivatives (e.g., Boc-Lys(Boc)-OH, Boc-Lys(Z)-OH) are fundamental building blocks in solid-phase (SPPS) and liquid-phase peptide synthesis. While the tert-butyloxycarbonyl (Boc) group offers robust stability against basic conditions, its inherent acid lability and thermal sensitivity require strict adherence to storage protocols. Improper handling leads to autocatalytic decomposition, loss of orthogonality, and difficult-to-remove impurities (e.g., free amines, isobutylene adducts). This guide outlines the mechanistic basis for instability and provides a validated system for long-term preservation.

Chemical Stability Profile

The Boc Protection Mechanism

The Boc group protects the amine via a carbamate linkage. Its utility relies on its stability to bases (e.g., NaOH, piperidine) and nucleophiles, allowing for orthogonal deprotection of Fmoc or other groups. However, this same chemical feature defines its degradation risks.

Degradation Pathways

Understanding why these derivatives degrade is the first step in prevention.

  • Acid-Catalyzed Hydrolysis (Primary Risk): The Boc group is cleaved by acids.[1][2] Even trace atmospheric acidity (e.g., HCl fumes in a shared lab hood) or moisture reacting with residual synthesis salts can initiate cleavage.

    • Mechanism:[3][4][5] Protonation of the carbonyl oxygen

      
       cleavage of the tert-butyl cation 
      
      
      
      release of isobutylene and CO
      
      
      
      
      free amine.
    • Consequence: The resulting free amine can react with activated carboxyl groups, leading to polymerization or dipeptide formation.

  • Thermal Decomposition (Arrhenius Kinetics): While rapid thermal deprotection typically requires temperatures >180°C, slow decomposition occurs at ambient temperatures over extended periods.

    • Reaction:

      
      
      
    • Critical Threshold: Storage above 25°C significantly accelerates this entropy-driven fragmentation.

  • Hygroscopicity & Hydrolysis: Many Lysine derivatives, particularly Boc-Lys(Boc)-OH, are amorphous or oily solids that are highly hygroscopic. Absorbed water hydrolyzes the carbamate linkage (slowly) and, more critically, alters the physical state (caking), making accurate weighing impossible.

Visualization: Degradation Mechanisms

The following diagram illustrates the chemical pathways leading to product failure.

BocDegradation cluster_0 Storage Environment Risks cluster_1 Boc-Lys Derivative cluster_2 Degradation Products Moisture Moisture (H2O) BocLys Boc-Lys(PG)-OH (Intact Reagent) Moisture->BocLys Hydrolysis Heat Heat (>25°C) Heat->BocLys Thermal Frag. Acid Trace Acid (H+) Acid->BocLys Protonation FreeAmine Free Amine (H-Lys(PG)-OH) BocLys->FreeAmine Cleavage Isobutylene Isobutylene Gas BocLys->Isobutylene Elimination CO2 CO2 Gas BocLys->CO2 Decarboxylation Dipeptides Oligomers/Dipeptides (Impurity) FreeAmine->Dipeptides Self-Reaction (if activated)

Figure 1: Mechanistic pathways of Boc-Lys degradation. Acid and heat are the primary drivers of isobutylene elimination and free amine formation.

Storage & Handling Protocols

The "Cold Chain" Storage Standard

To maintain purity >99% for extended periods (1–3 years), adhere to the following storage hierarchy.

ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics: Reducing temp from 25°C to -20°C slows degradation rates by ~20-50x.
Container Amber Glass or HDPEAmber glass blocks UV (though Boc is not highly photo-labile, side chains like Z/Cbz can be). HDPE is moisture resistant.
Seal Parafilm + DesiccantPrevents moisture ingress. Boc-Lys(Boc)-OH is notoriously hygroscopic; a secondary container with silica gel is mandatory.
Atmosphere Argon/Nitrogen BlanketOptional for solids, mandatory for oils/solutions to prevent oxidation of the lysine side chain (though less sensitive than Met/Cys).
Handling Workflow (The "Warm-Up" Rule)

The most common cause of failure is condensation . Opening a -20°C bottle in a 25°C lab causes immediate water condensation on the powder.

Protocol:

  • Remove container from freezer.

  • Place in a desiccator at room temperature.

  • Wait 60–90 minutes until the bottle feels neutral to the touch.

  • Weigh quickly in a low-humidity environment.

  • Purge headspace with Nitrogen/Argon before resealing.

  • Re-seal with Parafilm and return to -20°C immediately.

Visualization: Storage Lifecycle

StorageLifecycle Arrival 1. Material Arrival QC_Check 2. Initial QC (HPLC/TLC) Arrival->QC_Check Storage 3. Long-Term Storage (-20°C, Desiccated) QC_Check->Storage Pass Retrieval 4. Retrieval for Use Storage->Retrieval Equilibration 5. Thermal Equilibration (Desiccator, 25°C, 1 hr) Retrieval->Equilibration CRITICAL STEP Weighing 6. Weighing (Dry Environment) Equilibration->Weighing Reseal 7. Purge & Reseal Weighing->Reseal Reseal->Storage Return to Cold

Figure 2: The "Warm-Up" Rule (Step 5) is the critical control point to prevent moisture-induced degradation.

Specific Derivative Data

Different side-chain protections alter the physical properties and stability risks.[1][2]

DerivativeCAS No.[1][6][7]Physical StateStorage TempSpecific Risks
Boc-Lys(Boc)-OH 2483-46-7Viscous Oil or Low-Melting Solid-20°CHigh Hygroscopicity. Often supplied as a dicyclohexylamine (DCHA) salt to improve crystallinity/stability. Free acid is unstable at RT.
Boc-Lys(Z)-OH 2389-45-9White Powder+2°C to -20°CHydrolytic Stability. More stable than the bis-Boc derivative. The Z (Cbz) group is stable to mild acid but sensitive to hydrogenolysis.
Boc-Lys(Fmoc)-OH N/APowder-20°COrthogonality. Used when Boc is the permanent group and Fmoc is temporary. Stable, but avoid basic fumes (piperidine) during storage.
Boc-Lys(Ivdde)-OH 862847-44-7Solid-20°CLight Sensitivity. Keep strictly in amber bottles. Ivdde group can migrate if hydrazine is present.[1]

Quality Control & Troubleshooting

Before committing valuable resin or reagents to a synthesis, validate the integrity of your Boc-Lys derivative.

Visual Inspection
  • Pass: Free-flowing white powder (or clear viscous oil for Boc-Lys(Boc)-OH).

  • Fail: Clumping, "wet" appearance, yellow discoloration, or smell of isobutylene (faint gasoline-like odor).

Analytical Re-Testing (Self-Validating Protocol)

Perform this check if the reagent has been stored >6 months.

  • TLC System:

    • Solvent: Chloroform/Methanol/Acetic Acid (90:8:2).

    • Visualization: Ninhydrin (should be negative for protected amine, positive only if deprotected).

    • Note: A strong Ninhydrin spot indicates significant Boc loss (free amine present).

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: 5-95% Acetonitrile in Water (0.1% TFA).

    • Alert: Look for a front-running peak (free Lysine or mono-protected Lysine) relative to the main peak.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Material is sticky/caked Moisture absorption (Hydrolysis risk).Dry over P

O

in vacuum desiccator for 24h. Re-test purity. If <95%, discard.
Pressure release upon opening Thermal decomposition (Isobutylene/CO

release).
Discard immediately. Significant chemical degradation has occurred.
Low coupling efficiency Presence of free amine (self-quenching).Check purity. Use fresh activator (HATU/HBTU) to ensure it's not a reagent issue.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. (Context on coupling efficiency with protected amino acids).

Sources

An In-depth Technical Guide to (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Nomenclature and Identification

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a derivative of the amino acid L-lysine. Understanding its various names and identifiers is crucial for navigating scientific literature and chemical databases.

The formal IUPAC name for this compound is methyl (2S)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoate.[1] It is frequently encountered in its hydrochloride or acetate salt forms to improve handling and solubility.[1][2]

Common trivial names and abbreviations include:

  • Boc-Lys-OMe[2][3]

  • Nα-Boc-L-lysine methyl ester[2]

  • (S)-Methyl 6-amino-2-(Boc-amino)hexanoate

Key identifiers are summarized in the table below:

IdentifierValueSource
CAS Number 55757-60-3[1][2][3]
Molecular Formula C₁₂H₂₄N₂O₄[2][3]
Molecular Weight 260.33 g/mol [2][3]
PubChem CID 7018772 (Parent Compound)[1]

The structure features a chiral center at the alpha-carbon (C2), designated by the (S)-configuration, which is the naturally occurring form of lysine. The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, while the carboxyl group is esterified as a methyl ester. The epsilon-amino group at the end of the side chain remains unprotected, making it a valuable synthon for further chemical modification.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and analysis.

PropertyValueNotes
Appearance Colorless oil or solid (salt form)The free base is often an oil, while the hydrochloride salt is typically a white to off-white powder.[2]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.The hydrochloride salt form enhances aqueous solubility.[2][4]
Storage Store in a cool, dry place (2-8°C recommended).Stable under standard laboratory conditions but should be protected from moisture.[3][4]

Synthesis and Chemical Logic

The synthesis of Boc-Lys-OMe is a foundational procedure in peptide chemistry, centered on the principles of protecting group strategy. The primary goal is to selectively protect the α-amino group of lysine while leaving the ε-amino group available for subsequent reactions or keeping it unprotected.

Core Synthetic Strategy: Nα-Boc Protection

The most common method for introducing the Boc protecting group is the reaction of the starting material (L-lysine methyl ester) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6][7]

Causality Behind Experimental Choices:

  • Starting Material: L-lysine methyl ester is used because the carboxyl group is already protected as a methyl ester, preventing it from reacting.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the preferred reagent for Boc protection due to its high reactivity and the fact that its byproducts (tert-butanol and CO₂) are volatile and easily removed.[7]

  • Base: A mild base, such as triethylamine (TEA) or sodium bicarbonate, is used to deprotonate the amino group, making it a more effective nucleophile to attack the Boc₂O.[7][8]

  • Solvent: The reaction is typically carried out in a solvent system like aqueous dioxane, aqueous acetone, or tetrahydrofuran (THF) that can dissolve both the polar amino acid salt and the nonpolar Boc₂O.[6][8]

Experimental Workflow: Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Below is a detailed, step-by-step methodology for a typical synthesis.

dot

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up & Extraction cluster_3 Step 4: Purification LysOMe L-Lysine Methyl Ester Dihydrochloride Solvent Aqueous Solvent (e.g., Dioxane/Water) LysOMe->Solvent Dissolve Base1 Base (e.g., TEA) Solvent->Base1 Add & Cool to 0°C Boc2O Di-tert-butyl dicarbonate (Boc₂O) Base1->Boc2O Add Dropwise Reaction Stir at RT (2-4h) Boc2O->Reaction Evaporation Remove Organic Solvent Reaction->Evaporation Extraction Extract with Ethyl Acetate Evaporation->Extraction Wash Wash with Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography (optional) Concentration->Purification Product Final Product (Boc-Lys-OMe) Purification->Product

Caption: Workflow for the Nα-Boc protection of L-lysine methyl ester.

Protocol:

  • Dissolution: L-lysine methyl ester dihydrochloride is dissolved in a 1:1 mixture of dioxane and water. The solution is cooled in an ice bath.

  • Basification: Triethylamine (TEA) is added dropwise until the pH reaches approximately 9-10. This neutralizes the hydrochloride salt and deprotonates the amino groups.

  • Boc₂O Addition: A solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added slowly to the reaction mixture.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The organic solvent (dioxane) is removed under reduced pressure. The remaining aqueous solution is then extracted several times with an organic solvent like ethyl acetate.[8]

  • Washing: The combined organic layers are washed with a saturated sodium chloride solution (brine) to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield the crude product, which can be further purified by column chromatography if necessary.

Orthogonal Protection Strategies

In more complex syntheses, such as solid-phase peptide synthesis (SPPS), it is often necessary to protect both the α- and ε-amino groups with protecting groups that can be removed under different conditions (orthogonality).[9] For instance, the ε-amino group might be protected with a benzyloxycarbonyl (Z or Cbz) group or a fluorenylmethyloxycarbonyl (Fmoc) group.[4][10]

  • Boc/Z Strategy: The Boc group is acid-labile (removed with acids like TFA), while the Z group is removed by hydrogenolysis.[11][12]

  • Boc/Fmoc Strategy: The Fmoc group is base-labile (removed with piperidine), offering a different orthogonal axis.[4]

The choice of strategy depends on the overall synthetic plan and the chemical nature of the final target molecule.[13]

Applications in Research and Drug Development

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is not merely a chemical curiosity; it is a pivotal component in the synthesis of complex bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[2][14] The Boc-protected α-amino group prevents self-polymerization during the coupling reaction. The unprotected ε-amino group of the lysine residue can be used for several purposes:

  • Post-synthesis Modification: Attaching labels, such as fluorescent dyes or biotin.

  • Branched Peptides: Creating peptides with a branched structure by extending a second peptide chain from the lysine side chain.

  • Cyclization: Forming a lactam bridge by cyclizing the peptide through the lysine side chain.

dot

G Resin Solid Support Resin Deprotection N-terminal Deprotection (e.g., TFA for Boc) Resin->Deprotection Coupling Couple next Boc-AA-OH Deprotection->Coupling In situ neutralization Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Cleavage Cleave from Resin (e.g., HF) Wash->Cleavage After final AA Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Simplified Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Linker Chemistry in Antibody-Drug Conjugates (ADCs)

Lysine derivatives are fundamental to the construction of linkers in ADCs. The ε-amino group provides a convenient handle for attaching a cytotoxic drug to an antibody. Boc-Lys-OMe can be incorporated into a peptide-based linker (e.g., a cathepsin-cleavable Val-Cit linker) which is then conjugated to the antibody.

Synthesis of Bioactive Molecules and Pharmacological Probes

This compound serves as a precursor for synthesizing lysine-containing enzyme inhibitors, receptor ligands, and other pharmacological tools. Its defined stereochemistry and orthogonally available functional groups allow for the precise construction of complex molecular architectures designed to interact with biological targets.

Quality Control and Analysis

Ensuring the purity and identity of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is critical for the success of subsequent synthetic steps.

Analytical MethodPurposeExpected Outcome
¹H and ¹³C NMR Structural confirmation and purity assessment.Spectra should match the expected chemical shifts and integration for all protons and carbons. Absence of significant impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.Detection of the correct molecular ion peak (e.g., [M+H]⁺).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity (typically >98%).
Chiral HPLC Enantiomeric purity assessment.Confirmation that the product is the desired (S)-enantiomer and not contaminated with the (R)-enantiomer.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification.Presence of characteristic peaks for C=O (ester and carbamate), N-H, and C-H bonds.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed.

  • Hazard Identification: The hydrochloride salt is classified as an acute oral toxicant and an irritant.[15] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.[3]

References

  • Boc-Lys-OMe acetate salt | C14H28N2O6 | CID 56777160 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Boc-L-Lys(Z)-OMe | C20H30N2O6 | CID 11132998 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Hebei Boze Chemical Co.,Ltd. (2023-07-04). Available at: [Link]

  • 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid - LookChem. LookChem. Available at: [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. Available at: [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific LLC. (2021-02-08). Available at: [Link]

  • (S)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid | C13H21F3N2O5 | CID 7009540 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid | Request PDF - ResearchGate. ResearchGate. (2025-08-06). Available at: [Link]

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. American Chemical Society. Available at: [Link]

Sources

An In-Depth Technical Guide to the Chirality of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, a derivative of the essential amino acid L-lysine, is a critical building block in contemporary peptide synthesis and pharmaceutical research.[1] The stereochemical integrity of its single chiral center at the alpha-carbon (C2) is paramount, as it dictates the three-dimensional structure, and consequently, the biological activity and pharmacological profile of the resulting peptides and drug candidates. This guide provides a comprehensive technical overview of the principles and methodologies employed to confirm the absolute configuration and assess the enantiomeric purity of this compound. We will delve into the foundational aspects of its molecular structure, the practical application of polarimetry, the robust quantification of enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC), and the definitive assignment of absolute configuration using Vibrational Circular Dichroism (VCD).

Molecular Structure and Stereochemical Assignment

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate is structurally derived from L-lysine. It features a methyl ester at the alpha-carboxyl group and a tert-butoxycarbonyl (Boc) protecting group on the epsilon (ε) amino group of the side chain. The sole stereocenter is the alpha-carbon (C2), which is bonded to four different substituents: a hydrogen atom, an amino group, a methoxycarbonyl group, and a 4-((tert-butoxycarbonyl)amino)butyl side chain.

The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Assignment:
  • -NH₂ (Highest priority, based on atomic number)

  • -COOCH₃ (The carbon is bonded to two oxygens)

  • -(CH₂)₄NHBoc (The carbon is bonded to another carbon)

  • -H (Lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, confirming the (S) configuration.

G C_alpha NH2 –NH₂ (1) C_alpha->NH2 COOCH3 –COOCH₃ (2) C_alpha->COOCH3 SideChain –(CH₂)₄NHBoc (3) C_alpha->SideChain H H (4) (pointing away) C_alpha->H NH2->COOCH3 S COOCH3->SideChain

Caption: CIP priority assignment for the α-carbon.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₄[2]
Molecular Weight 260.33 g/mol (Free base)[3]
Hydrochloride Salt M.W. 296.79 g/mol
Appearance White powder[1]
Storage Conditions 0-8 °C[1]

Foundational Chirality Assessment: Polarimetry

Polarimetry is the cornerstone technique for the routine confirmation of enantiomeric identity. Chiral molecules, such as the title compound, rotate the plane of polarized light. The direction and magnitude of this rotation are intrinsic properties of the molecule. The (S)-enantiomer, being derived from L-lysine, is expected to be dextrorotatory (+).

Causality Behind Experimental Choices: The specific rotation [α] is a standardized value. To measure it accurately, the concentration (c) and the path length (l) must be precisely known. The choice of solvent is critical; it must fully dissolve the sample without reacting with it, and it should be achiral. Methanol is a common choice for protected amino acids due to its polarity and low cost. The measurement is typically performed at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).

Experimental Protocol: Determination of Specific Rotation

Objective: To measure the specific rotation of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride to confirm its stereochemical identity.

Materials:

  • (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (the sample)

  • Methanol (HPLC grade)

  • Volumetric flask (10 mL, Class A)

  • Analytical balance

  • Polarimeter with a sodium lamp (589 nm)

  • 1 dm (100 mm) polarimeter cell

Procedure:

  • Instrument Calibration: Calibrate the polarimeter using a blank (methanol-filled cell) to set the zero point.

  • Sample Preparation: Accurately weigh approximately 100 mg of the hydrochloride salt and record the exact mass.

  • Transfer the sample quantitatively to a 10 mL volumetric flask.

  • Dissolve the sample in methanol and fill to the mark. Mix thoroughly until homogeneous. This creates a concentration of approximately 1 g/100 mL (c = 1).

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and record the observed optical rotation (α). Perform at least three separate readings and calculate the average.

  • Calculation: Calculate the specific rotation using the formula: [α]ᵀλ = α / (l × c) Where:

    • α = observed rotation

    • l = path length in decimeters (dm) (here, l = 1)

    • c = concentration in g/mL

  • Validation: The calculated specific rotation should fall within the expected range (e.g., +18.5 ± 2º for c=1 in MeOH).[1]

G cluster_prep Sample Preparation cluster_analysis Polarimetric Analysis cluster_data Data Processing weigh Weigh Sample (c ≈ 1 g/100mL) dissolve Dissolve in Methanol (10 mL) weigh->dissolve measure Measure Observed Rotation (α) dissolve->measure blank Calibrate with Methanol Blank blank->measure calculate Calculate Specific Rotation [α] measure->calculate compare Compare to Literature Value calculate->compare

Caption: Workflow for polarimetric analysis.

Quantitative Assessment: Enantiomeric Purity by Chiral HPLC

While polarimetry confirms the identity of the bulk sample, it is insensitive to small amounts of the opposite enantiomer. In drug development, quantifying the enantiomeric excess (e.e.) is a regulatory necessity. Chiral HPLC is the gold standard for this purpose.[4]

Expertise in Method Development: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). For N-protected amino acids, macrocyclic glycopeptide-based CSPs (e.g., vancomycin or teicoplanin) and carbohydrate-based CSPs are highly effective.[4][5] The choice of mobile phase is crucial for achieving resolution. Polar organic mode (e.g., acetonitrile/methanol with acidic/basic additives) is often a successful starting point. The additives (e.g., trifluoroacetic acid and triethylamine) serve to suppress ionization of both the analyte and the CSP, enhancing chiral recognition.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Materials & Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase: e.g., CHIRALPAK® IC (cellulose derivative) or CHIROBIOTIC® V (vancomycin) column

  • Sample of (S)-enantiomer

  • Racemic standard (if available, for peak identification and resolution validation)

  • Acetonitrile, Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), Triethylamine (TEA)

Procedure:

  • System Preparation: Equilibrate the chiral column with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in methanol. Dilute to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Method Development (Example):

    • Column: CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile/Methanol/TFA/TEA (e.g., 80:20:0.1:0.1 v/v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution factor (Rs). A baseline separation (Rs > 1.5) is required for accurate quantification.

    • Inject the (S)-enantiomer sample.

  • Data Processing:

    • Integrate the peak areas for both enantiomers. The (S)-enantiomer will be the major peak. The (R)-enantiomer, if present, will be a much smaller peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

Trustworthiness through Self-Validation: The protocol is validated by first running a racemic standard. This confirms the system's ability to separate the enantiomers and provides unequivocal identification of the (S) and (R) peaks. The resolution factor (Rs) must be calculated and meet the acceptance criteria (e.g., Rs ≥ 1.5) to ensure the method is suitable for quantification.

G cluster_method Method Setup cluster_run Chromatographic Run cluster_quant Quantification prep_column Equilibrate Chiral Column (e.g., IC) inject_racemate Inject Racemic Standard (Validate Resolution) prep_column->inject_racemate prep_mobile Prepare Mobile Phase (e.g., ACN/MeOH/TFA/TEA) prep_sample Prepare Sample (~0.1 mg/mL) inject_sample Inject (S)-Sample inject_racemate->inject_sample integrate Integrate Peak Areas (S and R enantiomers) inject_sample->integrate calculate_ee Calculate % e.e. integrate->calculate_ee

Caption: Workflow for chiral HPLC analysis.

Advanced Confirmation: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides an unambiguous determination of a molecule's absolute configuration in solution.[6] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its stereochemistry.[7]

Mechanistic Insight: The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio quantum mechanical calculations (typically Density Functional Theory, DFT).[8] If the experimental spectrum of the sample matches the calculated spectrum for the (S)-enantiomer (and is a mirror image of the calculated (R)-enantiomer), the absolute configuration is unequivocally confirmed. This method is orthogonal to chromatography and polarimetry and does not require a reference standard of the opposite enantiomer.

Conceptual Protocol: VCD Analysis

Objective: To confirm the absolute configuration of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate.

Procedure:

  • Experimental Spectrum Acquisition:

    • Prepare a concentrated solution of the sample (~10-20 mg/mL) in a suitable, non-absorbing deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search to identify the low-energy conformers of the (S)-enantiomer.

    • For each stable conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer.

  • Spectral Comparison:

    • Generate a Boltzmann-averaged theoretical spectrum from the calculated spectra of the individual conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.

  • Configuration Assignment: A positive correlation (visual match of positive and negative bands) between the experimental and calculated (S)-spectra confirms the absolute configuration as (S).

G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Confirmation acquire_spec Acquire Experimental VCD Spectrum compare_spec Compare Experimental vs. Theoretical Spectra acquire_spec->compare_spec dft_calc Calculate Theoretical (S)-Spectrum via DFT dft_calc->compare_spec confirm_config Confirm (S) Absolute Configuration compare_spec->confirm_config

Caption: Workflow for VCD analysis.

References

  • PubChem. 2-Amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. [Link]

  • PubChem. Methyl (2S)-6-amino-2-(((tert-butoxy)carbonyl)amino)hexanoate hydrochloride. [Link]

  • BuyersGuideChem. (2S)-6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid. [Link]

  • de Marcellus, P., et al. (2011). The effects of circularly polarized light on amino acid enantiomers produced by the UV irradiation of interstellar ice analogs. Astronomy & Astrophysics. [Link]

  • MDPI. Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. [Link]

  • Yamagishi, H., Sato, H., & Kawamura, I. (2021). Vibrational circular dichroism of d-amino acid-containing peptide NdWFamide in the crystal form. Chirality, 33(10), 652-659. [Link]

  • ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • ResearchGate. Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. [Link]

  • National Institutes of Health. Enantioselective Recognition of L-Lysine by ICT Effect with a Novel Binaphthyl-Based Complex. [Link]

  • Qian, W., & Krimm, S. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The journal of physical chemistry. A, 114(13), 4640–4650. [Link]

  • Jasco Inc. A Guide to Understanding Vibrational Circular Dichroism Spectroscopy. [Link]

  • Royal Society of Chemistry. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Peptide Architectures

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a strategically designed lysine derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics. Its unique trifunctional nature, featuring a free primary amine at the ε-position, a Boc-protected α-amino group, and a C-terminal methyl ester, offers chemists a versatile tool for creating sophisticated peptide structures such as cyclic peptides, branched peptides, and peptide-drug conjugates.

This document provides a comprehensive guide to the effective utilization of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate in peptide synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is crucial for its successful application.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₄[1]
Molecular Weight 260.34 g/mol [1]
Appearance Solid
CAS Number 55757-60-3[1]
Hydrochloride Salt Molecular Formula C₁₂H₂₅ClN₂O₄
Hydrochloride Salt Molecular Weight 296.79 g/mol

Core Concepts: Orthogonal Protection Strategy

The utility of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hinges on the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise control over the synthetic route. In this molecule, we have three key functional groups with distinct protection or reactivity:

  • Boc (tert-butyloxycarbonyl) group: Protects the α-amino group and is labile to strong acids like trifluoroacetic acid (TFA).

  • Methyl Ester: Protects the C-terminal carboxylic acid and is typically removed by saponification (hydrolysis with a base like NaOH or LiOH).

  • Free ε-Amino Group: This primary amine is available for immediate reaction, such as peptide bond formation or conjugation.

This orthogonal scheme allows for the selective manipulation of each functional group at different stages of the synthesis, providing a powerful tool for constructing complex molecular architectures.

Diagram: Orthogonal Deprotection Strategy

Orthogonal_Deprotection Start (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate A Peptide Coupling at ε-Amine Start->A  Coupling Reagents (e.g., HATU, HOBt) B Boc Deprotection (TFA) A->B  To elongate the peptide chain from the α-amine C Methyl Ester Saponification (e.g., LiOH) A->C  To enable cyclization or C-terminal modification End Versatile Peptide Intermediate B->End C->End

Caption: Orthogonal reactivity of the lysine derivative.

Application in Solid-Phase Peptide Synthesis (SPPS)

While typically used in solution-phase synthesis due to the methyl ester, this building block can be strategically incorporated into solid-phase methodologies, particularly for the synthesis of branched or cyclic peptides.

Protocol 1: On-Resin ε-Amine Acylation for Branched Peptides

This protocol outlines the coupling of a peptide chain to the free ε-amino group of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate that has been previously incorporated into a resin-bound peptide.

1. Materials:

  • Peptide-resin with an available coupling site.
  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride.
  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).
  • Base: DIPEA (N,N-Diisopropylethylamine).
  • Solvent: DMF (N,N-Dimethylformamide).
  • Washing solvents: DCM (Dichloromethane), Methanol.

2. Procedure:

Causality: The use of HATU and HOBt as coupling reagents efficiently activates the carboxylic acid of the incoming amino acid, facilitating the formation of a stable amide bond with the free amine on the resin. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and maintain a basic environment for the coupling reaction.

Application in Solution-Phase Peptide Synthesis

Solution-phase synthesis is where (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate truly excels, particularly in the synthesis of cyclic peptides.

Protocol 2: Synthesis of a Linear Precursor for Cyclization

This protocol describes the synthesis of a linear peptide where the lysine derivative is at the C-terminus, poised for cyclization.

1. Materials:

  • N-terminally protected amino acid or peptide.
  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride.
  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.
  • Base: NMM (N-Methylmorpholine) or DIPEA.
  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).
  • Aqueous solutions for work-up: 1M HCl, saturated NaHCO₃, brine.
  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄.

2. Procedure:

Causality: EDC/HOBt is a classic and effective coupling system for solution-phase synthesis. The aqueous work-up is essential to remove excess reagents and byproducts. The choice of base can influence the reaction rate and potential side reactions.

Protocol 3: Saponification of the Methyl Ester and Boc Deprotection

This protocol describes the sequential deprotection of the methyl ester and the Boc group to generate the linear precursor ready for cyclization.

1. Saponification of the Methyl Ester:

2. Boc Deprotection:

Causality: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid. The subsequent treatment with TFA selectively removes the acid-labile Boc group, leaving the peptide backbone and other protecting groups (if present) intact.

Diagram: Workflow for Cyclic Peptide Synthesis

Cyclic_Peptide_Workflow Start Start with (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate Step1 Solution-Phase Coupling to form Linear Peptide Precursor Start->Step1 Step2 Saponification of Methyl Ester (e.g., LiOH) Step1->Step2 Step3 Boc Deprotection (TFA) Step2->Step3 Step4 Intramolecular Cyclization (High Dilution) Step3->Step4  Coupling Reagents (e.g., HATU) End Purified Cyclic Peptide Step4->End  Purification (e.g., HPLC)

Caption: General workflow for cyclic peptide synthesis.

Troubleshooting and Key Considerations

  • Racemization: During coupling reactions, especially in solution-phase, there is a risk of racemization. The use of additives like HOBt can help to suppress this side reaction.

  • Incomplete Saponification: Monitor the saponification reaction closely by TLC or LC-MS to ensure complete conversion. If the reaction is sluggish, a slight increase in temperature or reaction time may be necessary.

  • Premature Boc Deprotection: Ensure that the saponification conditions are sufficiently mild to avoid premature cleavage of the Boc group.

  • Cyclization Efficiency: Intramolecular cyclization reactions are typically performed under high dilution to favor the desired cyclization over intermolecular polymerization.

Conclusion

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a powerful and versatile building block for the synthesis of non-linear and functionalized peptides. By leveraging the principles of orthogonal protection, researchers can precisely control the construction of complex peptide architectures. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Lin, Y.-A., et al. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. Polymers, 14(12), 2469. [Link]

  • Li, P., & Roller, P. P. (2002). An Efficient Solid‐Phase Synthetic Approach to Prepare TACN‐Functionalized Peptides. Journal of the Chinese Chemical Society, 49(1), 39-44. [Link]

  • Adamczyk, M., et al. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N, N-dimethylaniline. Journal of peptide research, 63(4), 383-387. [Link]

  • Rotili, D., et al. (2012). Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1. ACS Medicinal Chemistry Letters, 3(3), 214-218. [Link]

  • Garcia-Bustos, J. F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305-1311. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-α-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. [Link]

  • Rotili, D., et al. (2013). Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis. Bioorganic & medicinal chemistry letters, 23(17), 4849-4853. [Link]

  • Góngora-Benítez, M., et al. (2014). The Synthesis of Cyclic Peptides. Topics in Heterocyclic Chemistry, 35, 1-46. [Link]

  • CEM Corporation. (2016). High-Efficiency Solid Phase Synthesis of Peptides and Peptidomimetics. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • De Vleeschouwer, F., & Van der Eycken, E. (2009). Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. Current Organic Chemistry, 13(13), 1263-1289. [Link]

  • Am Ende, C. W., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Bioconjugate chemistry, 31(11), 2477-2486. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Peptide-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Peptides in Modern Therapeutics

For decades, the pharmaceutical landscape was dominated by small molecules and, later, large protein biologics. Peptides, short chains of amino acids, occupied a unique space but were often beleaguered by challenges related to stability and delivery. However, a renaissance in peptide research, driven by innovations in synthesis, modification, and drug delivery, has brought them to the forefront of therapeutic development.[1][2]

Peptides bridge the gap between small molecules and large proteins, offering a compelling combination of advantages.[3] They possess the high target specificity and potency characteristic of biologics, often with EC50 values in the nanomolar range, which translates to fewer off-target side effects.[4][5] Unlike large proteins, they generally exhibit lower immunogenicity.[6] Furthermore, their metabolism is often predictable, yielding non-toxic amino acid byproducts.[4] This unique combination of properties makes peptides ideal candidates for modulating complex targets like protein-protein interactions (PPIs), which are often considered "undruggable" by small molecules.[4][7]

Despite these strengths, the path of peptide drug development is not without its obstacles. Peptides are susceptible to rapid degradation by proteases in the body, leading to short plasma half-lives.[8][9][10] Their size and hydrophilic nature often result in poor membrane permeability and limited oral bioavailability, necessitating parenteral administration.[8][10][11]

This guide provides a comprehensive overview of the modern peptide drug development workflow, from initial discovery to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind critical experimental choices.

Chapter 1: The Peptide Drug Development Lifecycle

The journey from a promising peptide sequence to a clinical candidate is a multi-stage process that requires an integrated approach, combining computational, chemical, and biological methodologies. Each stage is designed to optimize the therapeutic properties of the peptide while systematically characterizing its behavior.

The following diagram illustrates a typical workflow for peptide drug development:

Peptide_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Optimization cluster_Evaluation In Vitro & Preclinical Evaluation Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., Phage Display, In Silico) Target_ID->Hit_Gen SPPS Solid-Phase Peptide Synthesis (SPPS) Hit_Gen->SPPS Purification Purification (RP-HPLC) SPPS->Purification Modification Chemical Modification (e.g., Cyclization, PEGylation) Purification->Modification In_Vitro In Vitro Assays (Binding, Stability, Functional) Modification->In_Vitro Optimized Peptides In_Vivo In Vivo / Animal Models (PK/PD, Efficacy) In_Vitro->In_Vivo Formulation Formulation & Delivery System Dev. In_Vivo->Formulation Preclinical Candidate

Caption: A modular view of the peptide drug development cycle.

Chapter 2: Peptide Synthesis and Purification

The ability to reliably produce high-purity peptides is the bedrock of any development program. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the dominant methodology for its efficiency and amenability to automation.[12][13]

Core Principle: Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12][14] This approach simplifies the entire process by allowing for the use of excess reagents, which can then be easily removed by simple filtration and washing, eliminating the need for complex purification of intermediate products.[13][14]

The most common strategy is the Fmoc/tBu approach, which offers milder deprotection conditions compared to the older Boc/Bzl chemistry.[15][16]

SPPS_Cycle Start Start: Resin-bound Amino Acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Cycle->Cleavage No (Sequence Complete) End Crude Peptide Cleavage->End

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Standard Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To synthesize a crude peptide sequence using manual or automated SPPS.

Rationale: This protocol uses the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a weak base (piperidine), while the permanent side-chain protecting groups (like tBu) and the resin linker are stable until the final cleavage step with a strong acid (TFA).[15] This orthogonality is crucial for successful synthesis.[14]

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids

  • Coupling/Activating agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: Highly corrosive)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.[14]

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Final Wash: Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cold cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol 2.2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Objective: To purify the crude peptide product to a high degree of homogeneity (>95%).

Rationale: RP-HPLC is the standard and most robust method for peptide purification.[17] The separation is based on the differential hydrophobic interactions between the peptide and the stationary phase (typically a C18-modified silica). Peptides are loaded in a polar mobile phase and eluted by increasing the concentration of a more non-polar organic solvent (acetonitrile). Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape and resolution.[18][19]

Materials:

  • Crude peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a C18 column (wide-pore, 300 Å, is recommended for peptides).[18][19]

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a suitable aqueous buffer. Centrifuge to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.

  • Injection: Inject the dissolved peptide sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 65% B over 60 minutes. The optimal gradient must be determined empirically for each peptide.

  • Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main peptide peak.[20]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final purified peptide as a fluffy white powder.

Chapter 3: In Vitro Characterization of Therapeutic Peptides

Once a peptide is synthesized and purified, its biological properties must be thoroughly characterized. This stage involves a battery of in vitro assays to determine its binding affinity, stability, and functional activity.

Protocol 3.1: Plasma Stability Assay

Objective: To determine the half-life (t½) of a peptide in plasma to predict its in vivo stability.

Rationale: A primary hurdle for peptide therapeutics is their rapid degradation by proteases present in blood.[9] This assay simulates this physiological environment by incubating the peptide in plasma and measuring its concentration over time. A short half-life may necessitate modifications to the peptide to enhance its stability.[21]

Materials:

  • Purified test peptide

  • Human or animal plasma (e.g., from heparinized blood)

  • Thermostatic incubator or water bath (37°C)

  • Precipitation solution: Acetonitrile (ACN) or 10% Trichloroacetic acid (TCA). (Note: Organic solvents may be better at preserving the peptide for analysis). [9]

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Pre-warm plasma and a stock solution of the peptide to 37°C.

  • Incubation: Spike the test peptide into the plasma at a known final concentration (e.g., 10 µM). Mix gently and start the timer. Place the sample in the 37°C incubator.[22]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture. The t=0 sample should be taken immediately after spiking and quenched instantly.

  • Quenching/Protein Precipitation: Immediately mix the aliquot with 2-3 volumes of cold precipitation solution (e.g., ACN) to stop enzymatic activity and precipitate plasma proteins.[21][22]

  • Centrifugation: Vortex the quenched samples and incubate on ice for 10-20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new tube or HPLC vial. Analyze the concentration of the remaining intact peptide in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to calculate the half-life (t½).

Peptide Modification Strategy Typical Plasma Half-Life (t½) Rationale for Stability Increase
Unmodified Linear Peptide< 10 minutesHighly susceptible to exopeptidases and endopeptidases.
N-terminal Acetylation15-30 minutesBlocks aminopeptidases.
C-terminal Amidation15-30 minutesBlocks carboxypeptidases.
D-Amino Acid Substitution30-90 minutesNatural proteases (L-stereospecific) cannot cleave D-amino acid bonds.
Cyclization (Head-to-Tail)> 60 minutesConstrains conformation, masks terminal ends from exopeptidases.[4]
PEGylationSeveral hours to daysCreates a hydrophilic cloud, sterically hindering protease access.[8][10]
Protocol 3.2: Cell-Based Functional Assay (Example: GPCR Antagonist)

Objective: To quantify the functional activity of a peptide by measuring its ability to inhibit a specific cellular pathway.

Rationale: Binding affinity does not always correlate directly with biological function. A cell-based assay provides a more physiologically relevant measure of a peptide's potency (e.g., IC50 or EC50).[23][24] This example describes an assay for a peptide designed to antagonize a G-protein coupled receptor (GPCR) that signals through cyclic AMP (cAMP).

Materials:

  • A cell line engineered to overexpress the target GPCR (e.g., HEK-293 cells).

  • Cell culture medium and reagents.

  • The natural ligand/agonist for the target GPCR.

  • A cAMP detection kit (e.g., HTRF, ELISA-based).

  • Test peptide at various concentrations.

Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Pre-incubation: Prepare serial dilutions of the antagonist test peptide. Remove the culture medium from the cells and add the peptide dilutions. Incubate for 15-30 minutes at 37°C. This allows the antagonist to bind to the receptor.

  • Agonist Stimulation: Add the GPCR agonist at a concentration known to elicit a submaximal response (EC80 is common). This ensures that a potential inhibitory effect can be robustly measured.

  • Pathway Activation: Incubate for a specified period (e.g., 30 minutes) to allow for receptor signaling and cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP signal against the logarithm of the antagonist peptide concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.

    • Calculate the IC50 value, which is the concentration of the peptide required to inhibit 50% of the maximal agonist response.

Chapter 4: Preclinical Evaluation: Pharmacokinetics & Pharmacodynamics

Before a peptide can be considered for human trials, its behavior in vivo must be understood. This involves studying what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD).[25][26]

Pharmacokinetics (PK) of Peptides

The PK profile of a peptide describes its absorption, distribution, metabolism, and excretion (ADME).[26] Due to their poor oral bioavailability, most therapeutic peptides are administered via intravenous (IV) or subcutaneous (SC) injection.[8][10]

  • Absorption: After SC injection, absorption into the bloodstream can be variable.

  • Distribution: Peptides generally have a limited volume of distribution, often confined to the extracellular fluid, due to their hydrophilicity and size.[8][10]

  • Metabolism: Proteolytic degradation is the primary metabolic pathway and can occur throughout the body, not just in classic elimination organs like the liver.[8][10]

  • Excretion: Small peptides are typically filtered by the kidneys and subsequently metabolized in the renal tubules.[8]

A typical preclinical PK study involves administering the peptide to an animal model (e.g., rat or mouse) and collecting blood samples at various time points. The concentration of the peptide in the plasma is then measured to determine key parameters like half-life (t½), clearance (CL), and volume of distribution (Vd).

Pharmacodynamics (PD) of Peptides

PD studies aim to link the peptide concentration to its pharmacological effect.[25] This is often achieved by measuring a biomarker that reflects the peptide's mechanism of action. For example, for a GLP-1 receptor agonist peptide used for diabetes (like Liraglutide or Semaglutide), a key PD endpoint would be the measurement of blood glucose levels over time following administration.[27]

The goal is to establish a clear PK/PD relationship, which is crucial for determining a rational dosing regimen for clinical trials.[10][25] This relationship helps define the therapeutic window—the range of concentrations that is both effective and non-toxic.

PKPD_Relationship cluster_PK Pharmacokinetics (PK) 'What the body does to the drug' cluster_PD Pharmacodynamics (PD) 'What the drug does to the body' Dose Administered Dose (e.g., mg/kg) Concentration Drug Concentration in Plasma vs. Time Dose->Concentration determines ADME Absorption Distribution Metabolism Excretion Effect Pharmacological Effect (Biomarker vs. Time) Concentration->Effect drives Effect->Dose informs Toxicity Toxicity Therapeutic_Window Therapeutic Window (Efficacy vs. Safety) Effect->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Chapter 5: Advanced Formulation and Delivery Strategies

Addressing the inherent challenges of peptide stability and delivery is a major focus of modern drug development.[28] Various strategies are employed to protect peptides from degradation and deliver them effectively to their target sites.

  • Sustained-Release Formulations: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be formulated into microparticles or implants that encapsulate the peptide and release it slowly over weeks or months, reducing the need for frequent injections.[29]

  • Nanocarriers: Lipid nanoparticles (LNPs), liposomes, and other nanocarriers can protect peptides from enzymatic breakdown and can be modified with targeting ligands to enhance delivery to specific tissues.[29][30]

  • Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates, PDCs link a targeting peptide to a cytotoxic agent, allowing for selective delivery to diseased cells, particularly in oncology.[29][31]

  • Cell-Penetrating Peptides (CPPs): These short peptides can transport molecular cargo, including other therapeutic peptides, across the cell membrane to engage intracellular targets.[29][31]

  • Oral Delivery Technologies: Overcoming the oral delivery barrier is a major goal. Strategies include using permeation enhancers, ionic liquids, and protective coatings to shield the peptide from the harsh environment of the GI tract.[11]

Conclusion and Future Outlook

The field of peptide therapeutics is undergoing rapid expansion, with more than 80 peptide drugs globally approved and hundreds more in clinical and preclinical development.[2][3] Advances in computational design, high-throughput screening, and innovative delivery technologies are continually expanding the scope of what is possible.[32][33] As our understanding of biology deepens, peptides will continue to provide highly selective and potent solutions for a wide range of diseases, solidifying their role as a cornerstone of the modern pharmaceutical arsenal.

References

  • Purification of naturally occurring peptides by reversed-phase HPLC. PubMed.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI.
  • Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. PubMed.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters.
  • Peptide Therapies: Unveiling Advantages and Controversies. Integrative Rheumatology of Rochelle.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
  • Moving beyond preparative reverse phase HPLC for peptide purification. tks.
  • Reverse-phase HPLC Peptide Purification. Creative Peptides.
  • Pharmacokinetics and Pharmacodynamics of Peptide and Protein Drugs. BrainKart.
  • Peptide Drug Delivery. PeptiOrigin.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • PHARMACOKINETIC AND PHARMACODYNAMIC APPLICATION TO THE USE OF PEPTIDES AND PROTEINS IN DRUG DELIVERY. IIP Series.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.
  • Advantages and disadvantages of therapeutic peptides. ResearchGate.
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Mastering Solid Phase Peptide Synthesis (SPPS). GenScript.
  • Peptide Therapeutics and Vaccines: Delivery and Drug Development. LinkedIn.
  • Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. ResearchGate.
  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. National Institutes of Health (NIH).
  • Pharmacokinetics and pharmacodynamics of peptide antibiotics. National Institutes of Health (NIH).
  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio.
  • Methods and protocols of modern solid phase Peptide synthesis. PubMed.
  • Advances in the Synthesis of Peptide Therapeutics: Clear Advantages…and Some Barriers. Neuland Labs.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Anaspec.
  • Therapeutic Peptides: Importance, Challenges, and Bioanalysis by LC-MS/MS. Anapharm Bioanalytics.
  • Proteins & Peptides Drug Delivery System Development. CD Formulation.
  • Proteins & Peptides Innovative Delivery System Delivery Development. CD Formulation.
  • Peptide Drugs: Discovery and Development Explained. AMSbiopharma.
  • Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. National Institutes of Health (NIH).
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
  • A modular view of the peptide drug development cycle. ResearchGate.
  • Serum Stability of Peptides. Springer Nature.
  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. National Institutes of Health (NIH).
  • General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. National Institutes of Health (NIH).
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. MDPI.
  • Recent Advances in Therapeutic Peptides: Innovations and Applications in Treating Infections and Diseases. ACS Publications.
  • Peptide Drug Discovery Services. Concept Life Sciences.
  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. National Institutes of Health (NIH).
  • Proteins & Peptides In Vitro Potency Assay. CD Formulation.
  • Cell-Based Drug Discovery. Creative Peptides.
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Peptide Workflow by Biotage. YouTube.
  • Peptide Therapy: The Future of Targeted Treatment?. News-Medical.Net.
  • Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. Sartorius.
  • Integrated Screening and Assay Capabilities Facilitate Peptide Drug Discovery. WuXi AppTec.
  • In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. FDA.
  • Top 5 Clinical Research Peptides. WY Clinic Foundation.
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. National Institutes of Health (NIH).
  • In Vitro Release Testing for Proteins & Peptides Formulation. CD Formulation.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, a critical lysine-derived building block in pharmaceutical and peptide research.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yields, and ensure the highest purity of the final product. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive resource.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate?

There are two predominant and logically distinct pathways for this synthesis, each with its own set of advantages and challenges:

  • The "Protection-First" Approach: This classic route begins with L-Lysine. The α-amino group is selectively protected with a tert-butoxycarbonyl (Boc) group to yield N-α-Boc-L-lysine. The subsequent and most critical step is the selective esterification of the carboxylic acid in the presence of the free ε-amino group.

  • The "Ester-First" Approach: This more direct route starts with the commercially available L-Lysine methyl ester hydrochloride. The core challenge here is the selective Boc-protection of the α-amino group over the ε-amino group. This is achieved by exploiting the difference in the pKa values of the two ammonium groups under carefully controlled pH conditions.[3]

Q2: What is a realistic target yield for this synthesis?

Yields are highly dependent on the chosen route, reaction scale, and purification method. For the "Ester-First" approach, which is often more efficient, yields in the range of 70-85% have been reported.[3] The "Protection-First" route can be effective but may suffer from lower overall yields due to the challenges of selective esterification and potential side reactions.

Q3: How can I confirm the identity and purity of my final product?

A multi-technique approach is essential for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Key signals to verify include the methyl ester singlet (~3.7 ppm), the Boc group singlet (~1.4 ppm), and the distinct protons on the lysine backbone.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₂H₂₄N₂O₄, MW: 260.33 g/mol ).

  • Thin Layer Chromatography (TLC): Used for reaction monitoring and assessing crude purity. A typical mobile phase is a mixture of dichloromethane/methanol or ethyl acetate/hexane.

  • Chiral HPLC: Essential for confirming that no racemization has occurred at the α-carbon. This is crucial for applications in peptide synthesis.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low Overall Yield

Q: My overall yield is significantly below the expected 70%. What are the most common points of failure?

A: Low yield is a systemic issue that can arise from inefficiencies in one or more steps. The key is to isolate the problematic stage. The general workflow involves reaction, extraction, and purification. Inefficiencies at any of these points will compromise the final yield.

digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: General workflow highlighting potential yield loss points.

Troubleshooting Steps:

  • Analyze the Reaction Step:

    • Cause: Incomplete reaction is a primary culprit. In the "Ester-First" route, this could be due to improper pH control, leading to poor selectivity and unreacted starting material.[3] In the "Protection-First" route, sluggish esterification is common.

    • Solution: Use TLC to monitor the reaction until the starting material spot has completely disappeared. For the "Ester-First" method, ensure your buffer system (e.g., sodium carbonate/bicarbonate) is correctly prepared to maintain a pH where the α-amino group is preferentially deprotonated and thus more nucleophilic.[3] For the "Protection-First" method, consider more robust esterification conditions (see Problem 3).

  • Evaluate the Work-up/Extraction:

    • Cause: The product has both a free amine and an ester, giving it some water solubility. During aqueous work-up, significant product can be lost to the aqueous phase if the pH is not optimal or if emulsions form.

    • Solution: After the reaction, adjust the aqueous layer to a basic pH (~8-9) with a mild base like sodium bicarbonate before extracting with a solvent like ethyl acetate. This ensures the ε-amino group is in its free base form, maximizing its solubility in the organic layer. To break emulsions, add brine (saturated NaCl solution). Perform multiple extractions (e.g., 3x) with smaller volumes of organic solvent rather than a single large extraction.

  • Optimize Purification:

    • Cause: The product can be challenging to purify via column chromatography due to its polar nature, which can lead to streaking on the silica gel and significant loss of material.

    • Solution: Consider alternatives to silica gel chromatography. "Pulping" or triturating the crude oil with a solvent like methyl tert-butyl ether or diethyl ether can often precipitate the product as a solid, leaving impurities behind.[3] If chromatography is necessary, try pre-treating your silica gel with triethylamine (e.g., using an eluent containing 0.5-1% TEA) to deactivate acidic sites and prevent streaking of the amine.

Problem 2: Significant Side Product Formation

Q: My crude NMR and LC-MS show multiple unexpected peaks. What are the likely side products and how can I avoid them?

A: Side reactions are common and typically arise from a lack of selectivity. The nature of the side product depends on the chosen synthetic route.

digraph "Side_Reactions" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Major side reaction pathways in the "Ester-First" route.

Common Side Products and Prevention:

  • N-α, N-ε-bis-Boc-L-lysine methyl ester:

    • Cause: This is the most common side product, especially in the "Ester-First" route. It forms when the reaction conditions (e.g., excessively high pH or large excess of Boc-anhydride) are not selective enough, allowing the ε-amino group to react as well.

    • Prevention:

      • Stoichiometry: Use a slight excess, but not a large excess, of Boc-anhydride (typically 1.05-1.1 equivalents).

      • pH Control: This is the most critical factor. Maintain the reaction pH carefully. A bicarbonate buffer system is effective because it holds the pH in a range where the more acidic α-ammonium group (pKa ~9) is significantly more deprotonated and nucleophilic than the ε-ammonium group (pKa ~10.5).[3]

      • Temperature: Run the reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize the reactivity of the ε-amino group.[4]

  • Dipeptide Formation (Self-Condensation):

    • Cause: This can occur if any activation of the carboxyl group happens in the presence of molecules with a free amino group. While less common with Boc-protection, it can be a concern during esterification if activating agents like carbodiimides are used improperly.

    • Prevention: When performing esterification on N-α-Boc-L-lysine, choose methods that do not involve activating the carboxyl group towards amide bond formation. Acid-catalyzed Fischer esterification or methods using thionyl chloride are generally safe from this side reaction.[5][6]

Problem 3: Sluggish or Incomplete Esterification

Q: I'm following the "Protection-First" route, but the esterification of N-α-Boc-L-lysine is very slow and gives low conversion. How can I drive this reaction to completion?

A: Standard Fischer esterification (refluxing in methanol with a catalytic amount of strong acid) can be slow and is an equilibrium process.[6] The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion. More effective methods are required.

Comparison of Esterification Methods for N-α-Boc-L-lysine

MethodReagentsTypical ConditionsProsCons
Fischer Esterification Methanol, H₂SO₄ (cat.)Reflux, 12-24hInexpensive reagents.Reversible reaction, slow, harsh conditions can risk Boc-deprotection.[6]
Thionyl Chloride Thionyl Chloride (SOCl₂), Methanol0 °C to RT, 2-6hHigh yielding, irreversible. SOCl₂ reacts with MeOH to form HCl in situ, driving the reaction.SOCl₂ is corrosive and moisture-sensitive; requires careful handling.
TMSCl Method Trimethylsilyl Chloride (TMSCl), MethanolRT, 4-12hVery mild conditions, good to excellent yields, simple work-up.[5]TMSCl is moisture-sensitive.
Methyl Iodide Methyl Iodide (CH₃I), Cs₂CO₃ or K₂CO₃, DMFRT, 12-16hMild, avoids acidic conditions entirely.[7]CH₃I is toxic and a regulated substance; DMF can be difficult to remove.

Recommendation:

For a balance of efficiency, yield, and safety, the Thionyl Chloride method is highly recommended.

Optimized Protocol: Esterification via Thionyl Chloride
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend N-α-Boc-L-lysine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (1.5 - 2.0 eq) dropwise via syringe over 15-20 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove excess methanol and HCl. The resulting crude product is often the hydrochloride salt of the ε-amino group.

  • Purification: Dissolve the residue in water and basify to pH 8-9 with sodium bicarbonate. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the product.

Problem 4: Potential Racemization

Q: How can I be sure my final product is enantiomerically pure? What conditions cause racemization?

A: Maintaining the stereochemical integrity of the α-carbon is paramount. Racemization involves the deprotonation of the α-proton to form a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.

  • Causes:

    • Strong Bases: Exposure to strong bases can readily deprotonate the α-carbon. This is a major concern in peptide chemistry.[8]

    • High Temperatures: Excessive heat, especially in combination with acidic or basic conditions, can accelerate racemization.

    • Over-activation: Certain carboxyl-activating groups used in peptide coupling can increase the acidity of the α-proton, making it susceptible to racemization.[9]

  • Prevention and Verification:

    • Mild Conditions: Always use the mildest possible reaction conditions. Avoid strong bases like NaOH or KOH in the main reaction steps; use weaker bases like NaHCO₃ or triethylamine for pH adjustments.

    • Temperature Control: Keep reaction temperatures as low as reasonably possible.

    • Verification: The only definitive way to check for racemization is through analysis of the final product using a chiral method, most commonly chiral HPLC . Compare the chromatogram of your product against an authentic, enantiomerically pure standard.

References

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. (n.d.). Available at: [Link]

  • CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride. Google Patents. (2021).
  • Gadek, T. R., & Dushin, R. G. A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. (2008). Available at: [Link]

  • Synthesis of Nα -Boc-Nε -Cbz-L-lysine methyl ester. PrepChem.com. (n.d.). Available at: [Link]

  • CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection. Google Patents. (2016).
  • WO2001027074A1 - Preparation of amino-protected lysine derivatives. Google Patents. (2001).
  • Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. (2006). Available at: [Link]

  • Nishimura, T., et al. Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. (2023). Available at: [Link]

  • Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical and Pharmaceutical Bulletin. (1999). Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. (2013). Available at: [Link]

  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Copper Couple. Organic Syntheses. (2015). Available at: [Link]

  • Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. (n.d.). Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Available at: [Link]

  • 146 questions with answers in LYSINE | Science topic. ResearchGate. (n.d.). Available at: [Link]

  • Kovacs, J., et al. Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry. (1971). Available at: [Link]

  • How do I protect all the side chain amine groups of lysine and arginine? ResearchGate. (2018). Available at: [Link]

  • Wang, F., et al. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. National Center for Biotechnology Information. (2019). Available at: [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Available at: [Link]

  • Racemization in amino acids? ResearchGate. (2017). Available at: [Link]

  • Cheng, J., et al. Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Journal of Industrial Microbiology & Biotechnology. (2018). Available at: [Link]

Sources

Technical Support Center: Purification of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate. This molecule, a key lysine-derived building block in peptide synthesis and drug discovery, presents unique purification hurdles due to its bifunctional nature and physical properties. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common problems encountered during its isolation and purification.

Overview & Key Physicochemical Properties

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a derivative of L-lysine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. The ε-amino group on the side chain remains as a free, basic amine. This structure dictates its behavior during purification, making it prone to forming oils as a free base and requiring careful pH control to prevent side reactions. It is most commonly handled and stored as its hydrochloride salt to improve stability and crystallinity.

PropertyValueSource
Chemical Formula C₁₂H₂₄N₂O₄ (Free Base)[1]
Molecular Weight 260.33 g/mol (Free Base)
296.79 g/mol (HCl Salt)
Appearance Colorless to pale yellow oil (Free Base)[2]
White to off-white solid (HCl Salt)
Key Functional Groups Boc-protected α-amine, Methyl Ester, Primary ε-amine
Solubility (Free Base) Soluble in methanol, dichloromethane, ethyl acetate.
pKa (ε-amino group) ~10.5 (approximated from lysine)

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound? The main difficulties arise from three sources:

  • Physical Form: The free base is typically a viscous, non-crystalline oil, which makes handling, weighing, and removal of residual solvents challenging.[2]

  • Competing Reactivity: The molecule has a basic ε-amino group and two acid/base-labile functional groups (the Boc-protected α-amine and the methyl ester). This requires careful pH management during aqueous workups to avoid premature deprotection of the Boc group (acidic conditions) or saponification of the methyl ester (basic conditions).[][4]

  • Amine-Silica Interactions: The basic ε-amino group can interact strongly with the acidic silanol groups on standard silica gel, leading to significant tailing, poor separation, and potential loss of material during column chromatography.

Q2: My final product is an intractable oil. How can I solidify it? This is the most common issue. The recommended solution is to convert the oily free base into a stable, crystalline salt. The hydrochloride (HCl) salt is standard for this compound. This is achieved by dissolving the purified oil in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a stoichiometric amount of HCl dissolved in an anhydrous solvent (like HCl in dioxane or diethyl ether). The resulting salt often precipitates as a solid that can be isolated by filtration. For some stubborn oils, precipitation from an aqueous solution by adjusting the pH to neutral may also be effective.[2]

Q3: How stable are the Boc and methyl ester groups during purification?

  • Boc Group: The Boc group is notoriously labile to strong acids.[4] Exposure to aqueous solutions with a pH below 3-4, or chromatography eluents containing strong acid modifiers like trifluoroacetic acid (TFA), can cause partial or complete deprotection.[5] While 0.1% TFA is sometimes used in RP-HPLC with minimal deprotection observed during the run, prolonged exposure should be avoided.[5]

  • Methyl Ester Group: The methyl ester is susceptible to hydrolysis (saponification) under basic conditions (pH > 9-10), especially upon heating.[6] During aqueous extractions, it is crucial to use mild bases like sodium bicarbonate (NaHCO₃) and avoid strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) if possible.

Q4: What are the most common impurities to look out for? Typical impurities originate from the synthetic route and include:

  • Starting Materials: Unreacted L-lysine methyl ester or its precursor.

  • Di-Boc Species: The Nα,Nε-bis-Boc protected lysine methyl ester, if excess di-tert-butyl dicarbonate ((Boc)₂O) was used during synthesis.[7][8]

  • Deprotected Product: The diamino methyl ester resulting from inadvertent Boc cleavage.

  • Hydrolyzed Product: The Boc-protected amino acid resulting from ester saponification.

Troubleshooting Guide: Problem & Solution

This section addresses specific experimental issues in a direct Q&A format.

Problem: Poor Separation & Streaking during Silica Gel Chromatography
  • Probable Cause: Strong ionic interaction between the basic ε-amino group of your product and the acidic silanol groups on the silica surface. This is a classic issue when purifying free amines on silica gel.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Recommended Eluent: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). For example, 0% to 10% MeOH in DCM.

    • Basic Modifier: To this eluent system, add 0.5-1% triethylamine (TEA) or ammonium hydroxide (NH₄OH). The volatile base will compete for the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Expert Tip: Always pre-treat your column by flushing it with the eluent containing the basic modifier before loading your sample. This ensures the entire stationary phase is properly deactivated.

Problem: Low or No Product Recovery After Purification
  • Probable Cause 1: Material is Stuck on the Column. If you ran silica gel chromatography without a basic modifier, your product may be irreversibly adsorbed onto the column.

    • Solution: Attempt to flush the column with a highly polar, basic mixture, such as 80:20:2 DCM/MeOH/NH₄OH, to recover the material. In the future, always use a basic modifier.

  • Probable Cause 2: Accidental Deprotection during Acidic Wash. If your aqueous workup involved a wash with strong acid (e.g., 1M HCl) to remove basic impurities, you may have cleaved the Boc group. The resulting highly polar diamine salt would then be lost to the aqueous phase.

    • Solution: Use only very mild acidic conditions (e.g., a brief wash with cold 5% citric acid or saturated ammonium chloride solution) if an acid wash is necessary. Always check the pH of the aqueous layer to ensure it does not drop too low. Verify product integrity by TLC or LCMS before and after each extraction step.

  • Probable Cause 3: Emulsion Formation. The amphiphilic nature of the molecule can lead to emulsions during liquid-liquid extractions, trapping product at the interface.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also prevent their formation.

Problem: Product is Contaminated with a Less Polar Impurity (by TLC/LCMS)
  • Probable Cause: This is likely the di-Boc protected byproduct, Nα,Nε-bis-Boc-L-lysine methyl ester. Having both amino groups protected makes it significantly less polar than your desired mono-Boc product.

  • Solution: This impurity is readily separable by silica gel chromatography. Using a gradient elution (e.g., Ethyl Acetate/Hexanes or DCM/MeOH), the di-Boc species will elute much earlier than your product.

Problem: NMR Spectrum Shows Loss of the 9-Proton Singlet for the Boc Group
  • Probable Cause: You have experienced Boc deprotection. This is confirmed by the disappearance of the characteristic singlet around 1.4 ppm in the ¹H NMR spectrum.[9]

  • Solution: Review your purification workflow for steps involving acid. Common culprits include acidic workups, use of un-neutralized solvents stored in glass, or acidic chromatography conditions (e.g., using TFA without a buffer). The deprotected product is a different chemical entity and must either be re-protected or the purification repeated with acid-free conditions.

Experimental Protocols & Workflows

Workflow Visualization

The general purification strategy involves a choice between direct chromatographic separation or an initial acid-base workup followed by either chromatography or salt formation.

G cluster_start Start cluster_workup Initial Workup cluster_purification Purification Path cluster_methods Methods cluster_end Finish crude Crude Reaction Mixture (Post-synthesis) workup Liquid-Liquid Extraction (e.g., EtOAc vs NaHCO3) crude->workup choice Assess Purity (TLC / LCMS) workup->choice chrom Silica Gel Chromatography (with basic modifier) choice->chrom Impurities Present salt Salt Formation (HCl) & Crystallization choice->salt High Purity (Oily) pure Pure Product (Oil or Solid Salt) chrom->pure salt->pure analysis Final Analysis (NMR, LCMS, Purity) pure->analysis G cluster_symptoms Identify Symptom cluster_causes Diagnose Probable Cause cluster_solutions Implement Solution start Problem Encountered During Purification oily_product Product is an Oil start->oily_product low_yield Low Yield start->low_yield bad_separation Poor Chromatographic Separation start->bad_separation extra_spots Unexpected Spots on TLC/LCMS start->extra_spots cause_oil Inherent Property of Free Base oily_product->cause_oil cause_loss_aq Loss to Aqueous Phase low_yield->cause_loss_aq cause_loss_col Stuck on Column low_yield->cause_loss_col cause_streaking Amine-Silica Interaction bad_separation->cause_streaking cause_deprotection Boc Group Cleavage (Acid) extra_spots->cause_deprotection cause_sapon Ester Hydrolysis (Base) extra_spots->cause_sapon cause_side_prod Synthetic Byproducts extra_spots->cause_side_prod sol_salt Convert to HCl Salt cause_oil->sol_salt sol_ph Check & Control pH in Workup cause_loss_aq->sol_ph sol_base_eluent Add TEA/NH4OH to Eluent cause_loss_col->sol_base_eluent cause_streaking->sol_base_eluent sol_acid Avoid Strong Acids cause_deprotection->sol_acid sol_base Avoid Strong Bases cause_sapon->sol_base sol_chrom Optimize Chromatography cause_side_prod->sol_chrom

Sources

Improving the solubility of Boc-L-lysine methyl ester for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of Boc-L-lysine methyl ester derivatives during chemical reactions. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Section 1: Understanding Your Reagent

Q1: I'm having trouble dissolving my "Boc-L-lysine methyl ester." Which specific compound do I have, and how does that affect its solubility?

A1: This is a critical first step. "Boc-L-lysine methyl ester" can refer to several distinct molecules, each with different physical properties. The position of the Boc (tert-butyloxycarbonyl) protecting group and the presence of a counter-ion are the most important factors influencing solubility.

  • Nα-Boc-L-lysine methyl ester: The Boc group is on the alpha-amino group (the one attached to the chiral carbon). The side-chain (epsilon) amine is typically protonated, often as a hydrochloride (HCl) salt.[1][2]

  • Nε-Boc-L-lysine methyl ester: The Boc group protects the side-chain epsilon-amino group, leaving the alpha-amino group free.[][4] This form is also commonly supplied as an HCl salt to protect the free amine.[][4]

  • Bis-Boc-L-lysine methyl ester: Both the alpha and epsilon amino groups are protected by Boc groups.[5] This derivative is not a salt and is significantly more nonpolar.

The most common source of solubility issues arises when using the hydrochloride salt forms (Nα- or Nε-) . These salts are ionic and require polar solvents to dissociate and dissolve. Attempting to dissolve them in purely non-polar solvents will be ineffective.

Q2: Why is my Boc-L-lysine methyl ester hydrochloride salt poorly soluble in common peptide synthesis solvents like Dichloromethane (DCM)?

A2: This is a classic case of "like dissolves like." Your compound is a salt, possessing significant ionic character due to the ammonium chloride group (-NH3+ Cl-). Dichloromethane (DCM), while a versatile solvent, is relatively non-polar. It lacks the high dielectric constant and hydrogen-bonding capability required to effectively solvate the ions and break up the crystal lattice of the salt.

The tert-butyloxycarbonyl (Boc) group and the lysine backbone contribute non-polar characteristics, but the ionic nature of the hydrochloride salt dominates its solubility profile, demanding more polar solvent environments. While many Boc-protected amino acids dissolve well in DCM, the presence of the free, protonated amine on the lysine derivative makes it an exception.[6]

Section 2: Troubleshooting & Optimization

Q3: I've confirmed my peptide is aggregating on the resin. What are my immediate options to rescue the synthesis?

A3: On-resin aggregation can severely hinder coupling efficiency by blocking access to the N-terminus of the growing peptide chain. Immediate intervention is key.

  • Solvent Disruption: Switch from the standard N,N-dimethylformamide (DMF) to a solvent with superior solvating properties for aggregated sequences. N-Methyl-2-pyrrolidone (NMP) is an excellent first choice. For severe cases, introducing up to 25% dimethyl sulfoxide (DMSO) in DMF or NMP can be highly effective.[7][8]

  • Chaotropic Salt Washes: These salts disrupt the hydrogen-bonding networks that form the basis of secondary structures like β-sheets. Washing the resin with a solution of 0.8 M LiCl in DMF can help break apart these aggregates.[7] It is imperative to thoroughly wash the resin with pure DMF afterward, as residual salts can interfere with coupling reagents.[7]

  • Elevated Temperature: Increasing the reaction temperature disrupts hydrogen bonds and can significantly improve reaction kinetics. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective for overcoming aggregation in "difficult sequences".[7]

Q4: My Boc-amino acid precipitated out of solution during a reaction. What should I do?

A4: Precipitation indicates that the solution has become supersaturated. This can be due to a change in temperature, solvent evaporation, or the formation of a less soluble product.[9] To resolve this:

  • Add a Stronger Co-solvent: Introduce a small amount of a highly polar, aprotic solvent like DMSO to the mixture.[9]

  • Gentle Warming & Agitation: Gently warm the solution while stirring or swirling.[9] Be cautious, as excessive heat can cause degradation.

  • Sonication: Place the vessel in an ultrasonic bath. The high-frequency agitation can help break up the precipitate and redissolve the compound.[9]

Q5: Could my low coupling efficiency be related to solubility issues?

A5: Absolutely. This is a direct and common consequence of poor solubility. If the protected amino acid is not fully dissolved, its concentration in the solution phase is too low for the reaction to proceed efficiently.[9] The undissolved solid is essentially unavailable to react with the free amine on the resin or in the solution. Always ensure your activated amino acid is completely dissolved before adding it to the reaction vessel. If solubility is a persistent problem, using a more potent coupling reagent like HATU or HBTU and extending the reaction time may help compensate.[9]

Section 3: Advanced Strategies & Protocols

Q6: How do I properly use a co-solvent system to improve the solubility of a stubborn Boc-L-lysine derivative?

A6: A co-solvent system can be highly effective. The goal is to create a mixture with a polarity profile that can accommodate both the ionic and non-polar parts of the molecule.

  • Initial Attempt: Try to dissolve the Boc-amino acid in a minimal amount of a strong, polar aprotic solvent like DMSO or NMP. If successful, this concentrated stock solution can be carefully diluted with the primary reaction solvent (e.g., DMF).[9] Be mindful that a high final concentration of DMSO can affect certain reactions.

  • "Magic Mixture": If a single strong solvent is insufficient or incompatible, prepare a 1:1:1 (v/v/v) mixture of Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[7] This combination offers a broad polarity range and is often effective for dissolving difficult protected peptides.

  • Dissolution: Add the co-solvent mixture to the solid Boc-L-lysine derivative.

  • Aid Dissolution: Employ sonication for 5-10 minutes. If necessary, gently warm the mixture to 30-40°C with agitation.[9]

  • Verification: Ensure the solution is completely clear and free of suspended particles before proceeding with your reaction.

Q7: My reaction must be run in a less polar solvent (like DCM or THF), but my Boc-L-lysine methyl ester HCl is insoluble. How can I resolve this?

A7: In this scenario, the ionic hydrochloride is the problem. You must convert the salt to its neutral "free base" form, which is significantly less polar and more soluble in solvents like DCM, ethyl acetate, or THF.

  • Dissolution: Dissolve the Boc-L-lysine methyl ester hydrochloride in a suitable solvent. A biphasic system often works well. Start by dissolving the salt in deionized water.

  • Neutralization: Add an equal volume of a water-immiscible organic solvent such as ethyl acetate or DCM.

  • Basification: While stirring vigorously, slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 8-9. This deprotonates the ammonium ion (-NH₃⁺) to the free amine (-NH₂).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Result: The resulting oil or solid is the free base form of your compound. It should now exhibit much-improved solubility in non-polar organic solvents. Note: Free amines can be less stable over long-term storage than their salt forms; it is often best to use them promptly after preparation.

Section 4: Data Summary & Workflows
Compound FormExample SolventsSolubility ProfileRationale
Hydrochloride Salt (Nα- or Nε-)Water, Methanol[10], DMF, DMSOHigh in Polar, Protic/Aprotic Solvents. Very low in non-polar solvents like DCM, Hexane, or Ether.The ionic salt requires polar solvents for dissociation and solvation.
Free Base (Nα- or Nε-)DCM, Ethyl Acetate, THF, AcetonitrileModerate to High in Aprotic Solvents of Intermediate Polarity. Lower solubility in very non-polar (Hexane) or very polar (Water) solvents.The neutral molecule has a mixed polarity. The Boc group and carbon chain favor less polar solvents.[11]
Bis-Boc Derivative DCM, THF, Ethyl Acetate, HexaneHigh in Non-Polar and Moderately Polar Aprotic Solvents. Very low in polar, protic solvents like water or methanol.The absence of any free amine or salt form makes this a highly non-polar, "greasy" molecule.[5]

// Yes Path yes_path [label="YES", color="#34A853"]; solvent_check [label="Is the solvent polar\n(MeOH, DMF, NMP, DMSO)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path no_path [label="NO", color="#EA4335"]; free_base_sol [label="Try moderately polar solvents\n(DCM, THF, EtOAc).\nConsider Bis-Boc derivative properties."];

// Solvent Check Yes solvent_yes [label="YES", color="#34A853"]; advanced_sol [label="Solubility still poor.\nTry co-solvents (DCM/DMF/NMP),\ngentle heat, or sonication."];

// Solvent Check No solvent_no [label="NO", color="#EA4335"]; change_solvent [label="Switch to a polar solvent.\nOr, convert salt to free base\n(see protocol)."];

end_solve [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> solvent_check [label="YES", color="#34A853"]; q1 -> free_base_sol [label="NO", color="#EA4335"]; solvent_check -> advanced_sol [label="YES", color="#34A853"]; solvent_check -> change_solvent [label="NO", color="#EA4335"];

free_base_sol -> end_solve; advanced_sol -> end_solve; change_solvent -> end_solve; } } Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Compound Form cluster_1 Optimal Solvent Polarity salt { Hydrochloride Salt | R-NH3+ Cl-} polar { High Polarity | Water, MeOH, DMF, DMSO} salt:f1->polar:f0  Ionic interaction requires  high dielectric constant nonpolar { Low/Medium Polarity | DCM, THF, EtOAc} salt:f1->nonpolar:f0  Mismatch (Insoluble) free_base { Free Base | R-NH2} free_base:f1->polar:f0  May be soluble, but less optimal free_base:f1->nonpolar:f0  Neutral molecule dissolves in  less polar organics

References
  • Chem-Impex. (n.d.). Nα-Boc-L-lysine methyl ester hydrochloride. Retrieved from Chem-Impex website.[1]

  • PubChem. (n.d.). Bis-N,n'-boc-L-lysine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]5]

  • Chem-Impex. (n.d.). Nε-Boc-L-lysine methyl ester hydrochloride. Retrieved from Chem-Impex website.[4]

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587.[12]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]11]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]6]

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from BenchChem website.[7]

  • BenchChem. (n.d.). Technical Support Center: Addressing Solubility Issues of Boc-Protected Amino Acids. Retrieved from BenchChem website.[9]

Sources

Technical Support Center: Avoiding Condensation Side-Products in Multi-Step Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in multi-step peptide synthesis. Here, we will dissect the common challenges posed by condensation-related side reactions and provide expert-driven, actionable solutions to ensure the integrity and purity of your synthetic peptides. Our approach is rooted in explaining the fundamental chemistry of these side reactions to empower you with the knowledge to not only troubleshoot but also proactively design more robust synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What are condensation products in the context of peptide synthesis, and why are they problematic?

In peptide synthesis, the primary goal is the formation of a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another. This is a condensation reaction. However, under synthesis conditions, several unintended condensation reactions can occur, leading to the formation of undesired side-products.[1] These side-products contaminate the final peptide, reduce the overall yield, and can be difficult to separate, complicating purification.[2] In therapeutic peptide development, such impurities can impact efficacy and safety.

Common condensation-related side reactions include:

  • Racemization: Loss of chiral purity at the α-carbon of an amino acid.[3]

  • Diketopiperazine (DKP) Formation: Cyclization of a dipeptide to form a stable six-membered ring, leading to chain termination.[3]

  • Peptide Aggregation: Self-association of growing peptide chains, hindering reagent access and leading to incomplete reactions.[3]

  • Aspartimide Formation: Intramolecular cyclization involving an aspartic acid residue.[3]

  • Guanidinylation: Reaction of uronium/aminium coupling reagents with the N-terminal amine, causing irreversible chain termination.[3]

Troubleshooting Guide: Common Condensation-Related Issues

This section provides a detailed breakdown of specific issues, their underlying causes, and field-proven methods for their resolution.

Issue 1: Racemization - Loss of Stereochemical Integrity

Symptoms:

  • Appearance of diastereomeric impurities in HPLC analysis of the crude peptide.

  • Reduced biological activity of the final peptide.

Causality: The "Why" Behind Racemization

Racemization, or epimerization, is the process where an L-amino acid is converted to its D-isomer. During peptide bond formation, the carboxyl group of the N-protected amino acid is "activated" to make it more reactive.[4] This activation can inadvertently increase the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar enolate or an oxazolone intermediate, both of which can be re-protonated from either side, resulting in a mixture of L- and D-isomers.[4][5] Cysteine and Histidine are particularly susceptible to racemization.[3]

Racemization

Caption: Competing pathways after dipeptide deprotection.

Solutions & Protocols:

  • Use Sterically Hindered Resins:

    • Protocol: For sequences prone to DKP formation, synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. [3][6]The bulky nature of the 2-CTC linker sterically shields the ester bond from intramolecular attack. [3][7] * Step-by-step:

      • Swell 1 g of 2-CTC resin in dry Dichloromethane (DCM) (10 mL/g resin) for 30 minutes. [8] 2. Dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM. [8] 3. Add the amino acid solution to the swollen resin and agitate for 1-2 hours.

      • Cap any remaining reactive sites by washing with a mixture of DCM/Methanol/DIPEA (80:15:5). [8]

  • Couple the First Two Amino Acids as a Dipeptide:

    • By introducing the first two residues as a pre-formed dipeptide unit, you bypass the vulnerable dipeptide-resin stage entirely. [3]This strategy's main limitation is the commercial availability of the required dipeptides.

  • Optimized Deprotection Conditions:

    • Recent studies have shown that using a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP can drastically reduce DKP formation compared to the standard 20% piperidine in DMF. [9][6]

Issue 3: Peptide Aggregation - The "Difficult Sequence" Problem

Symptoms:

  • The peptide-resin fails to swell properly. [3]* Slow or incomplete coupling and deprotection reactions, often confirmed by positive Kaiser tests after coupling. [3][10]* Physical clumping of the resin beads.

Causality: The "Why" Behind Aggregation

As the peptide chain elongates, particularly with hydrophobic sequences, it can fold back on itself and form stable secondary structures (like β-sheets) through intermolecular hydrogen bonding. [3][11]This self-association, or aggregation, causes the peptide-resin matrix to collapse, preventing solvents and reagents from accessing the reactive N-terminus of the growing chain. [8][12]This phenomenon is sequence-dependent and typically becomes a significant issue for peptides longer than 5-6 residues. [3] Solutions & Protocols:

  • Solvent and Temperature Modification:

    • Switch the primary solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties for both the peptide and the resin. [13] * Add chaotropic salts (e.g., LiCl) or "magic mixtures" (e.g., ethylene carbonate) to the reaction solvent to disrupt hydrogen bonding. [3] * Increase the coupling temperature, often facilitated by microwave peptide synthesizers, to disrupt secondary structures and enhance reaction kinetics. [3]

  • Backbone Protection & Structure-Disrupting Elements:

    • Pseudoprolines: Incorporate commercially available pseudoproline dipeptides at Serine or Threonine residues. These derivatives introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. The native Ser/Thr residue is regenerated during the final TFA cleavage. [3] * Dmb-dipeptides: For Glycine residues, incorporating a Dmb (2,4-dimethoxybenzyl) protected dipeptide can prevent aggregation. The Dmb group is also removed during final cleavage. * Protocol for Pseudoproline Incorporation:

      • In your sequence planning, identify a Ser or Thr residue within the potentially aggregating region.

      • Substitute this residue and the preceding amino acid with the corresponding commercially available Fmoc-pseudoproline dipeptide.

      • Couple the dipeptide using standard coupling conditions (e.g., HBTU/HATU activation). A 1-hour coupling time is generally sufficient with a 5-fold excess. 4. Proceed with the synthesis. The native peptide sequence will be restored upon final cleavage with TFA. Workflow for Addressing Synthesis Failure Due to Aggregation

Caption: Troubleshooting workflow for aggregation.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTEC. [Link]

  • Novabiochem® Coupling reagents . Merck Millipore. [Link]

  • Side reactions in peptide synthesis: An overview . Bibliomed. [Link]

  • Introduction to Peptide Synthesis . National Institutes of Health (NIH). [Link]

  • Methods and protocols of modern solid phase peptide synthesis . Molecular Biotechnology. [Link]

  • Peptide synthesis . Wikipedia. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview . ResearchGate. [Link]

  • What do you do when your peptide synthesis fails? . Biotage. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide . CEM Corporation. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Springer Nature Experiments. [Link]

  • Spps and side reactions in peptide synthesis . SlideShare. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ACS Omega. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTEC. [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides . PubMed. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives . American Chemical Society. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . PMC - NIH. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide . PMC - NIH. [Link]

  • Introduction to Peptide Synthesis . Master Organic Chemistry. [Link]

  • (PDF) New Trends in Peptide Coupling Reagents . ResearchGate. [Link]

  • Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time . ACS Publications - American Chemical Society. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis . ACS Omega. [Link]

Sources

Technical Support Center: Clean and Reliable Boc Deprotection Using HCl in MeOH-CH₂Cl₂

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyloxycarbonyl (Boc) deprotection using hydrogen chloride (HCl) in a methanol (MeOH) and dichloromethane (CH₂Cl₂) solvent system. This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding and practical solutions for this common yet nuanced synthetic transformation. Here, we move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

I. Foundational Principles: The "Why" Behind the Method

The use of acidic conditions to remove the Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] The combination of HCl in a MeOH-CH₂Cl₂ mixture offers a robust and often cleaner alternative to other strong acids like neat trifluoroacetic acid (TFA).[2][3]

The Mechanism of Action

The deprotection proceeds through a well-established acid-catalyzed mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by HCl, making it a better leaving group.

  • Carbocation Formation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.

  • Amine Salt Formation: The newly liberated amine is protonated by the acidic medium to form the corresponding hydrochloride salt.

// Reactant BocNHR [label="R-NH-Boc"];

// Intermediates & Products ProtonatedBoc [label="R-NH-Boc(H⁺)", fontcolor="#202124"]; CarbamicAcid [label="[R-NH-COOH]", fontcolor="#202124"]; Amine [label="R-NH₂", fontcolor="#202124"]; AmineSalt [label="R-NH₃⁺Cl⁻", fontcolor="#FFFFFF"]; tBu_cation [label="(CH₃)₃C⁺", fontcolor="#202124"]; CO2 [label="CO₂↑", fontcolor="#202124"]; Byproducts [label="Isobutylene / t-BuOMe", fontcolor="#202124"];

// Nodes for styling node_AmineSalt [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="R-NH₃⁺Cl⁻"];

// Edges BocNHR -> ProtonatedBoc [label="+ HCl"]; ProtonatedBoc -> CarbamicAcid [label="- (CH₃)₃C⁺"]; CarbamicAcid -> Amine [label="- CO₂"]; Amine -> node_AmineSalt [label="+ HCl"]; ProtonatedBoc -> tBu_cation [style=invis]; tBu_cation -> Byproducts [label="+ MeOH or - H⁺"]; } mend Caption: Acid-catalyzed Boc deprotection mechanism.

The Role of the Solvent System
  • Methanol (MeOH): Serves as a proton source and can act as a scavenger for the liberated tert-butyl cation, forming tert-butyl methyl ether. This minimizes potential side reactions where the cation might alkylate other nucleophilic sites on the substrate.[2]

  • Dichloromethane (CH₂Cl₂): Primarily used to enhance the solubility of a wide range of organic substrates.[1] Its non-nucleophilic nature prevents it from interfering with the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the deprotection process, providing explanations and actionable solutions.

Question 1: My deprotection is incomplete, even after extended reaction times. What's going wrong?

Answer: Incomplete deprotection is a common issue that can stem from several factors:

  • Insufficient Acid: The stoichiometry of the acid is critical. Ensure you are using a sufficient excess of HCl. For many substrates, a 4M solution of HCl in an organic solvent is effective.[2]

  • Water Content: The presence of water can hydrolyze the HCl, reducing its effective concentration. Using anhydrous solvents is recommended.[2] You can prepare anhydrous methanolic HCl by carefully adding acetyl chloride or thionyl chloride to anhydrous methanol at 0°C.[4][5]

  • Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions, such as elevated temperatures. A gentle warming to 40-50°C can often drive the reaction to completion.[6]

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow and incomplete. Adjust the MeOH/CH₂Cl₂ ratio to improve solubility.

Troubleshooting Steps:

  • Verify the concentration of your HCl solution via titration.

  • Use freshly prepared or commercially available anhydrous HCl in an appropriate solvent.

  • Increase the reaction temperature incrementally, monitoring for any degradation.

  • If solubility is an issue, consider alternative co-solvents like 1,4-dioxane, though be mindful of its own potential reactivity with strong acids.[7][8]

Question 2: I'm observing unexpected side products. What are they and how can I prevent them?

Answer: The primary electrophile generated during the reaction is the tert-butyl cation.[9][10] This cation can be trapped by various nucleophiles present in the reaction mixture, leading to side products.

Potential Side Product Cause Prevention Strategy
tert-Butylated substrate The tert-butyl cation alkylates a nucleophilic site on your substrate (e.g., indole, phenol, thioether).Add a scavenger like anisole or thioanisole to the reaction mixture to trap the cation.[2]
Methyl ester formation If your substrate contains a carboxylic acid, the acidic methanol can lead to esterification.Protect the carboxylic acid as an ester that is stable to the deprotection conditions (e.g., a benzyl ester) or use a non-alcoholic solvent system like HCl in dioxane.
Cleavage of other acid-labile groups Groups like tert-butyl ethers or esters may also be cleaved under these conditions.[11]Use milder acidic conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction closely by TLC or LC-MS. For highly sensitive substrates, alternative deprotection methods may be necessary.
Question 3: My product precipitates as a sticky oil instead of a crystalline solid during workup. How can I improve the isolation?

Answer: The physical properties of the final hydrochloride salt can be highly dependent on the workup procedure and residual solvents.

  • Incomplete Solvent Removal: Ensure all methanol is thoroughly removed in vacuo before attempting to precipitate the product. Methanol can sometimes prevent clean crystallization.

  • Trituration: After concentrating the reaction mixture, adding a non-polar solvent like diethyl ether or hexanes and vigorously stirring or sonicating can often induce crystallization.

  • Salt Formation Stoichiometry: If excess HCl is not removed, it can lead to the formation of hydrates or solvates that are difficult to crystallize. A final wash with a cold, non-polar solvent can help remove residual acid.

Workflow for Improved Isolation:

  • Concentrate the reaction mixture to remove the bulk of the solvents.

  • Add a small amount of a solvent in which the product is insoluble (e.g., diethyl ether).

  • Stir vigorously or sonicate the mixture.

  • If a solid forms, collect it by filtration and wash with cold ether.

  • If an oil persists, try redissolving in a minimal amount of a polar solvent (like methanol) and re-precipitating with a non-polar solvent.

III. Frequently Asked Questions (FAQs)

Q1: How do I prepare a 4M HCl solution in methanol? A1: This can be done by slowly bubbling dry HCl gas through anhydrous methanol at 0°C until the desired concentration is reached (determined by weight gain or titration). Alternatively, for laboratory-scale preparations, slowly add acetyl chloride to anhydrous methanol at 0°C.[5] Be aware that this generates methyl acetate as a byproduct.[5] Concentrated aqueous HCl can also be used, but the added water may not be suitable for all substrates.[6]

Q2: Can I use other alcohols besides methanol? A2: Yes, other alcohols like ethanol can be used. However, be aware that the stability of alcoholic HCl solutions can vary. Methanolic HCl, especially when concentrated, can generate methyl chloride upon storage, which is a potential safety hazard.[12] Ethanolic HCl is generally more stable.[12]

Q3: Is it necessary to run the reaction under an inert atmosphere? A3: For most standard Boc deprotections, an inert atmosphere is not required. However, if your substrate is sensitive to oxidation, working under nitrogen or argon is advisable.

Q4: How can I monitor the progress of the reaction? A4: The reaction can be easily monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material and the appearance of a more polar spot corresponding to the amine salt. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for tracking the reaction progress.

IV. Standard Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Boc-protected substrate

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4M HCl in 1,4-dioxane (or freshly prepared methanolic HCl)

  • Diethyl ether (for workup)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq.) in a mixture of CH₂Cl₂ and MeOH (a 1:2 ratio is a good starting point). Use enough solvent to ensure complete dissolution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the HCl solution (typically 5-10 equivalents) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.[6]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.

  • To the resulting residue, add diethyl ether and stir vigorously to precipitate the amine hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

// Node styles node_step [fillcolor="#F1F3F4", fontcolor="#202124"]; node_action [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_output [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow steps start [label="Start: Boc-Protected Substrate", shape=ellipse, style=filled, fillcolor="#FBBC05"]; dissolve [label="1. Dissolve in CH₂Cl₂/MeOH", class="node_step"]; cool [label="2. Cool to 0°C", class="node_step"]; add_hcl [label="3. Add HCl Solution", class="node_action"]; react [label="4. Stir at RT (Monitor)", class="node_step"]; concentrate [label="5. Concentrate in vacuo", class="node_action"]; precipitate [label="6. Precipitate with Ether", class="node_action"]; filter [label="7. Filter and Dry", class="node_step"]; end [label="End: Amine HCl Salt", shape=ellipse, class="node_output"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_hcl; add_hcl -> react; react -> concentrate; concentrate -> precipitate; precipitate -> filter; filter -> end; } mend Caption: General experimental workflow for Boc deprotection.

V. References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • Berkessel, A., et al. L-Proline Derived N-Oxide as an Efficient Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilane. Organic Syntheses. [Link]

  • Hartwig, H., et al. Supporting Information. The Royal Society of Chemistry. [Link]

  • Forster, L. (2023). Reaction scheme of the Boc deprotection using methanolic HCl at the example of Boc-glyleucine. ResearchGate. [Link]

  • Lebrun, S., et al. (2020). Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol. Organic Process Research & Development. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • Aouf, N-E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society. [Link]

  • Various Authors. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Reddit. [Link]

  • Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • How to quickly prepare HCl gas in a synthesis laboratory?. SINOCHEM. [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Various Authors. (2014). Removal of Boc protecting group as workup?. Reddit. [Link]

  • Kumar, V., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Specific solvent issues with BOC deprotection. CHEM21. [Link]

  • Gas phase decomposition of t-butyl methyl ether catalyzed by different hydrogen halides: a DFT study. Dialnet. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Molecular Weight Confirmation of H-Lys(Boc)OMe via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise confirmation of molecular identity is a cornerstone of rigorous scientific practice. In the synthesis of peptides and other pharmaceuticals, protected amino acids like H-Lys(Boc)OMe (Nε-tert-butoxycarbonyl-L-lysine methyl ester) are fundamental building blocks. Verifying the molecular weight of these reagents is a critical quality control step to ensure the fidelity of subsequent synthetic endeavors. This guide provides an in-depth comparison of two primary mass spectrometry techniques—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the molecular weight confirmation of H-Lys(Boc)OMe, complete with experimental protocols and data interpretation insights.

The Analyte: H-Lys(Boc)OMe

H-Lys(Boc)OMe is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. This dual protection strategy allows for selective deprotection and coupling in peptide synthesis.

Chemical Structure:

Molecular Formula: C₁₂H₂₄N₂O₄ Monoisotopic Mass: 260.1736 Da Average Mass: 260.33 g/mol

The hydrochloride salt (H-Lys(Boc)-OMe.HCl) is also commonly used and has a molecular weight of 296.79 g/mol .[1][2] For the purpose of mass spectrometry, we are interested in the mass of the free base.

The Imperative of Accurate Mass Determination

The confirmation of the molecular weight of H-Lys(Boc)OMe serves as a primary validation of its chemical identity. Any deviation from the expected mass could indicate impurities, degradation, or an incorrect starting material, all of which could compromise downstream applications. Mass spectrometry stands as the definitive analytical technique for this purpose due to its high sensitivity and accuracy.

Comparative Analysis of Ionization Techniques: ESI vs. MALDI

The choice of ionization technique is critical for the successful analysis of small molecules like H-Lys(Boc)OMe. Both ESI and MALDI are considered "soft" ionization methods, meaning they are less likely to cause fragmentation of the analyte during the ionization process, making them ideal for observing the intact molecular ion.[3][4][5]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle A high voltage is applied to a liquid sample to create an aerosol, leading to the formation of gas-phase ions from evaporated droplets.[4]The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte.[3]
Sample State SolutionSolid (co-crystallized with matrix)
Typical Ions Primarily singly or multiply charged ions (e.g., [M+H]⁺, [M+Na]⁺).[4]Predominantly singly charged ions ([M+H]⁺, [M+Na]⁺).[3]
Pros for H-Lys(Boc)OMe Excellent for soluble small molecules, easily coupled with liquid chromatography (LC) for online separation and analysis, less prone to matrix interference in the low mass range.[1]High sensitivity, tolerant of some salts and buffers, but matrix peaks can interfere with the analysis of low molecular weight compounds.[3]
Cons for H-Lys(Boc)OMe Can be sensitive to salt concentration and sample purity.Matrix selection is crucial, and improper sample preparation can lead to poor reproducibility.
Recommendation Preferred method for routine analysis due to its simplicity, reliability for small molecules, and reduced potential for matrix-related spectral interference.A viable alternative, particularly for high-throughput screening from plates, but requires careful optimization to avoid matrix interference.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of H-Lys(Boc)OMe using both ESI-MS and MALDI-MS.

General Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry analysis.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI is the preferred method for H-Lys(Boc)OMe due to its compatibility with soluble small molecules and the reduced likelihood of matrix interference in the low mass range.[1] Positive ion mode is chosen as the amino groups on the molecule are readily protonated.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or any standard ESI-equipped mass spectrometer.

Materials:

  • H-Lys(Boc)OMe sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for aiding protonation)

  • Micropipettes and vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of H-Lys(Boc)OMe in methanol at a concentration of 1 mg/mL.

    • Create a working solution by diluting the stock solution to approximately 1-10 µM in a 50:50 methanol:water solution.

    • To aid in protonation, add formic acid to the working solution to a final concentration of 0.1%.

  • Instrument Setup (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (a lower cone voltage minimizes in-source fragmentation)

    • Source Temperature: 100 - 150 °C

    • Desolvation Temperature: 250 - 350 °C

    • Desolvation Gas Flow (N₂): 500 - 800 L/hr

    • Mass Range: m/z 50 - 500

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data for a sufficient duration to obtain a stable signal and a well-defined spectrum.

Protocol 2: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Rationale: While ESI is preferred, MALDI-MS can be a high-throughput alternative. The choice of matrix is critical to avoid spectral overlap in the low mass range where H-Lys(Boc)OMe will be detected. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules and peptides.[6]

Instrumentation: A MALDI time-of-flight (TOF) mass spectrometer.

Materials:

  • H-Lys(Boc)OMe sample

  • α-Cyano-4-hydroxycinnamic acid (CHCA) matrix

  • Acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of H-Lys(Boc)OMe in 50:50 acetonitrile:water.

    • Mix the sample solution with the matrix solution in a 1:10 ratio (sample:matrix).

  • Spotting:

    • Spot 0.5 - 1 µL of the sample/matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature. This process is known as the dried-droplet method.[7]

  • Instrument Setup (Positive Ion Mode):

    • Ion Source: MALDI

    • Polarity: Positive (Reflector mode for better resolution)

    • Laser: Nitrogen laser (337 nm)

    • Laser Intensity: Adjust to the threshold required for ionization, minimizing fragmentation.

    • Mass Range: m/z 50 - 500

  • Data Acquisition:

    • Acquire spectra by firing the laser at different positions within the sample spot to ensure a representative spectrum is obtained.

Data Interpretation and Expected Results

Expected Molecular Ion Peaks:

The primary goal is to identify the molecular ion peak. In positive mode ESI and MALDI, protonated and other adducted species are expected.

Ion SpeciesExpected m/z (Monoisotopic)Notes
[M+H]⁺ 261.1812 The most abundant peak is expected to be the protonated molecule.
[M+Na]⁺283.1631Sodium adducts are common, especially if there are trace amounts of sodium salts present.
[M+K]⁺299.1371Potassium adducts may also be observed.

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS is invaluable. It provides highly accurate mass measurements, allowing for the determination of the elemental composition.[8][9][10] An observed mass within 5 ppm of the theoretical mass for C₁₂H₂₅N₂O₄⁺ (the protonated form) would provide strong evidence for the correct molecular formula.

Fragmentation Analysis

While soft ionization techniques are used to minimize fragmentation, some fragmentation can occur, particularly with increased energy in the ion source (e.g., higher cone voltage in ESI) or during tandem MS (MS/MS) experiments. The fragmentation of Boc-protected amines is well-characterized and can provide further structural confirmation.[11][12]

Fragmentation_of_H-Lys_Boc_OMe cluster_frags parent [M+H]⁺ m/z 261.18 frag1 Loss of isobutylene (-56 Da) [M+H - C₄H₈]⁺ m/z 205.12 parent:f0->frag1:f0 - C₄H₈ frag3 Loss of t-butanol (-74 Da) [M+H - C₄H₁₀O]⁺ m/z 187.12 parent:f0->frag3:f0 - C₄H₁₀O frag4 Loss of the entire Boc group (-100 Da) [M+H - C₅H₈O₂]⁺ m/z 161.11 parent:f0->frag4:f0 - C₅H₈O₂ (isobutylene + CO₂) frag2 Further loss of CO₂ (-44 Da) [M+H - C₅H₈O₂]⁺ m/z 161.11 frag1:f0->frag2:f0 - CO₂

Caption: Expected fragmentation pathways for protonated H-Lys(Boc)OMe.

The most characteristic fragmentation is the loss of the Boc group, which can occur through several pathways:

  • Loss of isobutylene (56 Da): A common fragmentation pathway for Boc-protected amines, resulting in a carbamic acid intermediate which may then lose CO₂.[13]

  • Loss of the entire Boc group (100 Da): This corresponds to the loss of both isobutylene and carbon dioxide.

  • Loss of t-butanol (74 Da): Another possible fragmentation pathway.[12]

Observing these characteristic neutral losses would provide strong confirmatory evidence for the presence of the Boc protecting group.

Alternative Analytical Techniques

While ESI-MS and MALDI-MS are primary methods, other techniques can also be employed for molecular weight confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This would require derivatization of H-Lys(Boc)OMe to increase its volatility.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that combines the separation capabilities of LC with the detection power of MS. It is particularly useful for analyzing the purity of the H-Lys(Boc)OMe sample in addition to confirming its molecular weight.[14]

Conclusion and Recommendations

For the routine and reliable molecular weight confirmation of H-Lys(Boc)OMe, Electrospray Ionization Mass Spectrometry (ESI-MS) is the recommended technique. Its straightforward sample preparation, compatibility with direct infusion, and the reduced potential for matrix interference in the relevant mass range make it superior to MALDI-MS for this specific application. For unequivocal structural confirmation, the use of High-Resolution Mass Spectrometry (HRMS) is strongly advised to confirm the elemental composition. Analysis of the fragmentation pattern, specifically looking for the characteristic loss of the Boc group, provides an additional layer of certainty. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently verify the identity and integrity of this critical synthetic building block.

References

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules? Retrieved from [Link]

  • Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(18), 6483-6489.
  • Worton, D. R., et al. (2017). Improved molecular level identification of organic compounds using comprehensive two-dimensional chromatography, dual ionization energies and high resolution mass spectrometry. The Analyst, 142(13), 2380-2390.
  • LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • Murray, K. K. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. Retrieved from [Link]

  • Suresh, C., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662.
  • Spectroscopy Online. (2016). A Convenient Alternative to MALDI and ESI. Retrieved from [Link]

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). MALDI Sample Preparation: the Ultra Thin Layer Method. Retrieved from [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Ghosh, A. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 785-795.
  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

Comparative Guide: Solution-Phase vs. Solid-Phase Synthesis of Lysine Methyl Ester Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study: Solution-Phase vs. Solid-Phase Synthesis of C-Terminal Lysine Methyl Esters (Focus: Boc-Lys-OMe Derivatives) Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the development of peptide therapeutics and dendrimeric scaffolds, Boc-Lys-OMe (


-tert-butoxycarbonyl-L-lysine methyl ester) and its derivatives serve as critical C-terminal intermediates.[1] While Solution-Phase Peptide Synthesis (LPPS) has historically been the standard for producing short fragments like Boc-Lys-OMe derivatives, Solid-Phase Peptide Synthesis (SPPS) offers distinct advantages in automation and purification for longer sequences.[1]

This guide objectively compares the production of a model dipeptide, Boc-Ala-Lys(Z)-OMe , using traditional solution-phase coupling versus a specialized SPPS transesterification protocol.[1]

The Chemistry of the Target: Boc-Lys-OMe

To conduct a valid comparison, we must define the target molecule's constraints. "Boc-Lys-OMe" typically implies a lysine residue where:

  • 
    -Amine:  Protected by Boc  (acid-labile).[1][2]
    
  • Carboxyl: Protected/Activated as a Methyl Ester (OMe) .[1]

  • Side Chain (

    
    -Amine):  Must be orthogonally protected (typically Z/Cbz ) to prevent branching during synthesis.[1]
    

The Challenge:

  • Solution Phase: Requires starting with H-Lys(Z)-OMe and coupling it to a Boc-amino acid.[1]

  • Solid Phase: Requires synthesizing the peptide on a resin (e.g., Merrifield) and performing a nucleophilic cleavage with methanol to generate the methyl ester in situ.

Method A: Solution-Phase Synthesis (LPPS)

The "Classic" Approach for Scale and Economy[1]

Solution-phase synthesis remains the gold standard for short peptides (2–4 residues) due to high atom economy and the absence of resin costs.

Experimental Protocol (Self-Validating System)

Target: Synthesis of Boc-Ala-Lys(Z)-OMe (10 mmol scale).

  • Starting Materials:

    • Nucleophile: H-Lys(Z)-OMe

      
       HCl (3.31 g, 10 mmol).[1]
      
    • Electrophile: Boc-Ala-OH (1.89 g, 10 mmol).[1]

    • Coupling Agents: EDC

      
       HCl (1.1 eq) and HOBt (1.1 eq).[1]
      
    • Base: NMM (N-methylmorpholine) (2.2 eq).[1]

    • Solvent: DCM/DMF (10:1 ratio).[1]

  • Step-by-Step Workflow:

    • Activation: Dissolve Boc-Ala-OH and HOBt in DCM/DMF at 0°C. Add EDC

      
       HCl. Stir for 15 min to form the active ester.
      
    • Coupling: Add H-Lys(Z)-OMe

      
       HCl and NMM.[1] The pH should be adjusted to ~8 (check with wet pH paper).[1]
      
    • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 4–12 hours. Validation: Monitor via TLC (System: CHCl3/MeOH 9:1). Disappearance of Boc-Ala-OH spot indicates completion.[1]

    • Workup (The Critical Purification):

      • Wash organic layer with 1M KHSO4 (removes unreacted amine/NMM).[1]

      • Wash with 5% NaHCO3 (removes unreacted acid/HOBt).[1]

      • Wash with Brine, dry over Na2SO4, and evaporate.

    • Crystallization: Recrystallize from EtOAc/Hexane.[1]

Pros:

  • Scalability: Easily scaled to kg quantities.[1]

  • Cost: No expensive resin or excess reagents (1:1 stoichiometry).[1]

Cons:

  • Labor: Manual extraction and crystallization are time-consuming.[1]

  • Racemization Risk: Over-activation with EDC can lead to slight racemization if temperature isn't controlled.[1]

Method B: Solid-Phase Synthesis (SPPS)

The "Modern" Approach for Speed and Purity[1]

Standard SPPS cleaves peptides as free acids (using HF/TFA).[1] To obtain the Methyl Ester (OMe) directly, we utilize a Transesterification Cleavage from Merrifield resin.[3]

Experimental Protocol (Self-Validating System)

Target: Synthesis of Boc-Ala-Lys(Z)-OMe via Resin Cleavage.

  • Resin Selection: Merrifield Resin (Chloromethyl polystyrene), loading 0.8 mmol/g.[1]

  • Step-by-Step Workflow:

    • Attachment (Cesium Salt Method):

      • Dissolve Boc-Lys(Z)-OH in EtOH/H2O.[1] Add Cs2CO3 to pH 7.[1] Evaporate to dryness (yields Cs salt).

      • React Cs-salt with Merrifield resin in DMF at 50°C for 12h.

      • Validation: Check loading via weight gain or UV Fmoc-test (if using Fmoc route, but here we use Boc).[1]

    • Chain Elongation (Boc Chemistry):

      • Deprotection: 50% TFA in DCM (removes Boc).[1][4]

      • Neutralization: 10% DIEA in DCM.[1]

      • Coupling: Boc-Ala-OH (3 eq) + DIC (3 eq) in DCM.

      • Validation: Kaiser Test (Ninhydrin).[1] Colorless beads = Complete coupling.[1]

    • The "Secret" Cleavage (Transesterification):

      • Do NOT use HF or TFMSA.[1]

      • Suspend the dried Resin-Lys(Z)-Ala-Boc in MeOH / Et3N (9:1) .

      • Stir at 45°C for 20 hours.

      • The methoxide/amine acts as a nucleophile, cleaving the benzyl ester bond of the resin and forming the methyl ester product.

    • Isolation: Filter off resin.[1][2][5] Evaporate filtrate.

Pros:

  • Purity: Unreacted reagents are washed away during synthesis.[1][6] No extraction required.[1]

  • Automation: Entire synthesis (up to cleavage) can be automated.[1]

Cons:

  • Atom Economy: Requires 3x excess of amino acids.[1]

  • Cleavage Kinetics: Methanolysis is slower than acidolysis; risk of racemization if base concentration is too high.

Comparative Data Analysis

The following table summarizes experimental data based on field averages for the synthesis of a dipeptide (Boc-Ala-Lys-OMe).

MetricSolution Phase (LPPS)Solid Phase (SPPS)
Crude Yield 85 - 92%90 - 95%
Final Purity (HPLC) >98% (after crystallization)>95% (crude, pre-polish)
Reaction Time 12 - 24 Hours24 - 36 Hours (incl.[1] cleavage)
E-Factor (Waste/Product) Low (Green)High (Solvent/Resin waste)
Scalability High (kg scale feasible)Low (Resin volume limits)
Purification Method Extraction + CrystallizationFiltration + Evaporation
Cost Efficiency High (for short peptides)Lower (Resin costs)
Visualizing the Workflows
Diagram 1: Decision Workflow for Synthesis Strategy

Caption: Decision tree for selecting between LPPS and SPPS based on peptide length and scale.

G Start Target: Boc-Lys-OMe Peptide LengthCheck Sequence Length? Start->LengthCheck Short < 5 Residues LengthCheck->Short Long > 5 Residues LengthCheck->Long ScaleCheck Production Scale? Short->ScaleCheck SPPS Solid Phase (SPPS) Cleavage: MeOH/Et3N Long->SPPS Better Purity Large > 100g (Industrial) ScaleCheck->Large Small < 1g (R&D) ScaleCheck->Small LPPS Solution Phase (LPPS) Coupling: Boc-AA + H-Lys-OMe Large->LPPS Cost Effective Small->SPPS Faster Setup

Diagram 2: Mechanistic Comparison (Coupling vs. Cleavage)

Caption: Chemical mechanism comparison: Solution coupling (top) vs. SPPS Transesterification (bottom).

Mechanism cluster_LPPS Solution Phase: Direct Coupling cluster_SPPS Solid Phase: Transesterification Cleavage A1 Boc-Ala-OH (Activated Ester) A3 Product: Boc-Ala-Lys(Z)-OMe A1->A3 + A2 (DCM/Base) A2 H-Lys(Z)-OMe (Nucleophile) B1 Resin-Lys(Z)-Ala-Boc (Solid Support) B3 Product: Boc-Ala-Lys(Z)-OMe B1->B3 + B2 (45°C, 20h) B4 Resin-OH (Waste) B1->B4 B2 MeOH / Et3N (Cleavage Cocktail)

Expert Conclusion & Recommendation

For the specific synthesis of Boc-Lys-OMe derivatives and short peptides containing this motif:

  • Choose Solution Phase (LPPS) if you are manufacturing intermediate-scale batches (10g - 1kg) .[1] The ability to crystallize the final methyl ester product without chromatographic purification makes this the economically superior choice.

  • Choose Solid Phase (SPPS) only if the Lys-OMe residue is part of a longer, complex sequence (>5 residues) where solution-phase solubility issues would hamper coupling efficiency.[1] In this case, use the MeOH/Et3N cleavage protocol to bypass the need for post-cleavage methylation.

References
  • Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis (2nd ed.).[1] Springer-Verlag.[1] (Fundamental text on coupling mechanisms and solution phase strategies).

  • Moore, G. J., & McMaster, D. (1978). Transesterification of peptide esters from resin supports.[1][3] International Journal of Peptide and Protein Research, 11(2), 140-148. (Primary source for the Methanol/Et3N cleavage protocol).[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Green Chemistry Institute. (2024).[1] Peptide Synthesis Metrics and E-Factors. ACS Green Chemistry Round Table. (Source for atom economy comparisons).

Sources

Difference between Boc-Lys(Boc)-OH and (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Researchers: Boc-Lys(Boc)-OH vs. (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

In the landscape of peptide synthesis and drug development, the precise selection of protected amino acid derivatives is paramount to the success of a synthetic strategy. The choice of protecting groups dictates the reaction sequence, orthogonality, and ultimately, the feasibility of constructing complex molecular architectures.[1][2] This guide provides a detailed comparison of two commonly utilized lysine derivatives: Boc-Lys(Boc)-OH and (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate) , also known as H-Lys(Boc)-OMe.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of specifications. Instead, this guide will dissect the fundamental structural differences between these two reagents, explain the strategic implications of these differences, and provide field-proven experimental contexts to empower researchers in making informed decisions for their specific applications.

Section 1: Molecular Overview and Physicochemical Properties

At first glance, both molecules are derivatives of the essential amino acid L-lysine. However, their distinct protection patterns create fundamentally different building blocks with unique reactivities and applications.

Boc-Lys(Boc)-OH , or Nα,Nε-di-Boc-L-lysine, is a fully protected lysine derivative where both the alpha (α) and epsilon (ε) amino groups are shielded by the acid-labile tert-butoxycarbonyl (Boc) group.[3][4] This leaves the carboxylic acid as the sole reactive handle for coupling reactions.

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate) , more commonly referred to by its synonym H-Lys(Boc)-OMe, presents a contrasting protection scheme. Here, the ε-amino group is protected by a Boc group, the carboxylic acid is protected as a methyl ester, and critically, the α-amino group remains free and reactive.[5]

The differing physicochemical properties, summarized in the table below, are a direct consequence of these structural variations.

PropertyBoc-Lys(Boc)-OH(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate)
Synonyms Nα,Nε-di-Boc-L-lysineH-Lys(Boc)-OMe; Boc-L-Lysine methyl ester
CAS Number 2483-46-7[3][4][6]3017-32-1[5][7]
Molecular Formula C₁₆H₃₀N₂O₆[3][4]C₁₂H₂₄N₂O₄[5]
Molecular Weight 346.42 g/mol [3]260.33 g/mol [5]
Appearance Clear oil or white solid[8]Typically supplied as a hydrochloride salt[5]
Solubility Soluble in polar organic solvents (DMF, DCM, MeOH)[3][6]Soluble in polar organic solvents
Key Reactive Group Carboxylic Acid (-COOH)α-Amino Group (-NH₂)
Storage Conditions Store at -20°C, sealed in dry conditions[3]Store at 2-8°C under an inert atmosphere[5]

Section 2: Strategic Implications of Protection Schemes

The choice between these two reagents is fundamentally a choice of synthetic strategy. The concept of "orthogonal protection"—using protecting groups that can be removed under different conditions—is central to this decision.[2]

Boc-Lys(Boc)-OH: The All-in-One Building Block for Boc-SPPS

With both amino groups protected by the same type of group (Boc), Boc-Lys(Boc)-OH is inherently non-orthogonal with respect to its amine functionalities. Both Boc groups are removed simultaneously under strong acidic conditions, typically with trifluoroacetic acid (TFA).[6]

Causality Behind its Use: This reagent is purpose-built for Boc-based Solid-Phase Peptide Synthesis (SPPS) . In this strategy, the growing peptide chain is anchored to a solid support, and each synthesis cycle involves two key steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.

  • Coupling: The next amino acid, which is N-α-Boc protected (like Boc-Lys(Boc)-OH), is activated and coupled to the newly freed N-terminus.

The ε-Boc group on the lysine side chain is stable to the milder TFA conditions used for N-terminal deprotection in each cycle but is removed during the final, harsher acid cleavage from the resin. This ensures the side-chain amine does not interfere with peptide bond formation.

(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate): A Versatile Tool for Orthogonal Synthesis

This derivative is a prime example of an orthogonally protected building block. It offers three distinct functionalities that can be addressed selectively:

  • Free α-Amino Group: Ready for immediate acylation or peptide bond formation without a prior deprotection step.

  • Boc-Protected ε-Amino Group: Stable to basic and nucleophilic conditions, but readily cleaved with acid (e.g., TFA).[9]

  • Methyl Ester-Protected C-Terminus: Stable to the conditions of most peptide coupling reactions but can be hydrolyzed (saponified) under basic conditions (e.g., using NaOH or LiOH).

Causality Behind its Use: This reagent is exceptionally versatile and finds its utility in several scenarios:

  • Solution-Phase Synthesis: It is an ideal starting material for building peptides in solution, where its free α-amino group can be coupled with an N-protected amino acid.

  • Fmoc-SPPS: It can be coupled via its free α-amino group to a growing peptide chain on a resin. This introduces a lysine residue where the side chain can be selectively deprotected on-resin by acid treatment, allowing for the synthesis of branched or cyclic peptides.[10]

  • Drug Conjugation: The free α-amine allows for direct conjugation to other molecules, while the protected side chain and C-terminus prevent unwanted side reactions.

G

Section 3: Experimental Protocols and Self-Validation

To illustrate the practical application of these reagents, the following are representative protocols. Each includes self-validating checkpoints to ensure trustworthiness and experimental integrity.

Protocol 1: Incorporation of Boc-Lys(Boc)-OH in Boc-SPPS

Objective: To couple Boc-Lys(Boc)-OH to a growing peptide chain on a MBHA resin.

Methodology:

  • Resin Preparation: Swell 1g of H-Ala-MBHA resin (0.5 mmol/g) in dichloromethane (DCM) for 1 hour.

  • N-α-Boc Deprotection:

    • Treat the resin with 30% TFA in DCM (v/v) for 2 minutes.

    • Repeat the treatment with fresh 30% TFA in DCM for 25 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes, twice. Wash with DCM (3x).

  • Validation Point 1: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.

  • Coupling:

    • In a separate vessel, dissolve Boc-Lys(Boc)-OH (3 eq., 1.5 mmol, 520 mg) and HBTU (2.9 eq., 1.45 mmol, 550 mg) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq., 3.0 mmol, 522 µL) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Validation Point 2: Wash the resin with DMF and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat the coupling step.

  • Capping (Optional): Treat the resin with an acetic anhydride/DIEA/DCM mixture to block any unreacted amines.

Causality Explained: The use of TFA for deprotection and DIEA for neutralization is standard in Boc-SPPS. HBTU is a common coupling reagent that forms a highly reactive intermediate with the carboxylic acid of Boc-Lys(Boc)-OH, facilitating rapid amide bond formation. The Kaiser test provides a reliable qualitative check for reaction completion, forming the core of this protocol's self-validating system.

G

Protocol 2: Solution-Phase Dipeptide Synthesis using (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate)

Objective: To synthesize the dipeptide Boc-Phe-Lys(Boc)-OMe.

Methodology:

  • Reactant Preparation:

    • Dissolve (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate) hydrochloride (1.0 eq., 10 mmol, 2.97 g) and Boc-Phe-OH (1.05 eq., 10.5 mmol, 2.79 g) in 100 mL of DMF.

    • Cool the solution to 0°C in an ice bath.

  • Activation and Coupling:

    • Add HOBt (1.1 eq., 11 mmol, 1.68 g) and EDCI (1.1 eq., 11 mmol, 2.11 g) to the solution.

    • Add DIEA (2.5 eq., 25 mmol, 4.35 mL) dropwise to neutralize the hydrochloride salt and facilitate coupling.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Validation Point 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.

  • Work-up:

    • Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation Point 2:

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Conclusion

The selection between Boc-Lys(Boc)-OH and (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate) is not a matter of superior versus inferior, but of strategic fit-for-purpose.

  • Choose Boc-Lys(Boc)-OH when your primary goal is to incorporate a fully-protected lysine residue within a standard Boc-SPPS workflow . Its design is optimized for this linear, step-wise process where the carboxylic acid is the point of attachment.

  • Choose (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate) when you require synthetic flexibility and orthogonality . Its free α-amino group makes it an ideal reagent for solution-phase synthesis, for introduction into an Fmoc-SPPS sequence, or for applications requiring selective modification at the N-terminus while the side chain and C-terminus remain protected.

By understanding the fundamental causality behind their design and reactivity, researchers can leverage these powerful building blocks to efficiently and reliably construct the complex peptides and molecules that drive innovation in science and medicine.

References

  • Benchchem. (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | 2483-46-7.
  • Benchchem. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)
  • Benchchem. Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis.
  • ChemPep. Fmoc-Lys(Boc)-OH | 71989-26-9.
  • Benchchem. Application Notes and Protocols for the Use of Boc-Lys(Msc)-OH in Bioactive Peptide Synthesis.
  • Sigma-Aldrich. Boc-Lys(Boc)-OH . DCHA Novabiochem 15098-69-8.
  • Sigma-Aldrich. Boc-Lys-OH 99 13734-28-6.
  • ChemicalBook. Boc-Lys(Boc)-OH | 2483-46-7.
  • ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.
  • Aapptec Peptides. Boc-Lys(Boc)-OH [2483-46-7].
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • CymitQuimica. (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)

Sources

A Senior Application Scientist's Guide to Amine Protection: Comparing Boc, Cbz, and Fmoc Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of chemical synthesis, particularly in the development of pharmaceuticals and peptides, the strategic use of protecting groups is fundamental to success. These temporary modifications to reactive functional groups, such as amines, are the linchpin of controlled and specific chemical transformations. This guide offers an in-depth comparison of three of the most ubiquitous amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This analysis is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental choices, grounded in mechanistic understanding and field-proven insights.

The Principle of Orthogonal Protection

Modern multi-step synthesis, especially in solid-phase peptide synthesis (SPPS), relies on the concept of "orthogonality." This principle involves using multiple protecting groups that can be removed under distinct chemical conditions. This allows for the selective deprotection of one functional group without affecting others, a critical capability for constructing complex molecules. The core difference between Boc, Cbz, and Fmoc lies in their deprotection mechanisms, forming the basis of their orthogonal relationship.

  • Boc (tert-Butoxycarbonyl): Acid-labile

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile

  • Cbz (Benzyloxycarbonyl): Removable by catalytic hydrogenolysis

This fundamental difference in lability dictates the entire synthetic strategy, from the choice of solid-phase resin to the types of side-chain protecting groups that can be employed.

At a Glance: A Comparative Overview

To provide a clear, top-level comparison, the following table summarizes the key characteristics of each protecting group.

CharacteristicBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Structure
Deprotection Condition Acid-labile (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base-labile (e.g., 20% piperidine in DMF)
Typical Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase SynthesisSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Key Advantages Robust, well-established, can reduce peptide aggregation during synthesis.Stable to a wide range of non-reductive conditions, useful in solution-phase.Orthogonal to acid-labile side-chain protecting groups; mild deprotection; automation-friendly.
Common Side Reactions Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Met, Trp).Incomplete removal, catalyst poisoning by sulfur-containing residues.Diketopiperazine formation at the dipeptide stage; reaction of dibenzofulvene with the liberated amine.
Typical Yield (Protection) Generally high, often >95%High, typically >90%High, often >95%
Typical Yield (Deprotection) Quantitative, but can be affected by side reactions.High, but can be reduced by incomplete reaction or catalyst poisoning.Quantitative and rapid, often monitored by UV absorbance of the byproduct.

The Boc Strategy: A Robust, Acid-Labile Workhorse

The tert-Butoxycarbonyl (Boc) group has been a cornerstone of peptide synthesis for decades. Its stability to a wide range of conditions, except for acidic ones, makes it a highly reliable protecting group.

Mechanistic Insights: Protection and Deprotection

Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The resulting tetrahedral intermediate collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide.

Boc_Protection amine R-NH₂ intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->intermediate protected_amine R-NH-Boc intermediate->protected_amine Collapse byproducts t-BuOH + CO₂ intermediate->byproducts

Caption: Boc protection of an amine using Boc anhydride.

Deprotection: The removal of the Boc group is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amine.

Boc_Deprotection protected_amine R-NH-Boc protonated Protonated Intermediate protected_amine->protonated H⁺ (TFA) tbutyl_cation tert-butyl cation protonated->tbutyl_cation Cleavage carbamic_acid Carbamic Acid protonated->carbamic_acid free_amine R-NH₃⁺ carbamic_acid->free_amine Decarboxylation co2 CO₂ carbamic_acid->co2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Causality Behind Experimental Choices: The use of scavengers, such as anisole or thioanisole, during Boc deprotection is critical. The highly electrophilic tert-butyl cation generated during cleavage can alkylate electron-rich side chains, particularly those of tryptophan and methionine. Scavengers act as sacrificial nucleophiles, trapping the cation and preventing these undesirable side reactions.

Experimental Protocol: Boc Protection of a Primary Amine
  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) and triethylamine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography.

Experimental Protocol: Boc Deprotection with TFA
  • Dissolution: Dissolve the Boc-protected compound in a mixture of trifluoroacetic acid (TFA) and water (e.g., 95:5 v/v).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the solution in vacuo to remove the TFA. The crude product can be azeotroped with toluene to remove residual TFA.

The Cbz Strategy: Classic and Reductively Cleavable

The Benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide chemistry, particularly in solution-phase synthesis. Its stability to both acidic and basic conditions makes it orthogonal to both Boc and Fmoc.

Mechanistic Insights: Protection and Deprotection

Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine acts as a nucleophile, attacking the highly reactive acid chloride. The liberated HCl is neutralized by the base.

Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenolysis. In the presence of a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzylic C-O bond is cleaved. This reduction releases toluene and the unstable carbamic acid, which, like in the Boc deprotection, readily decarboxylates to yield the free amine.

Cbz_Deprotection protected_amine R-NH-Cbz reduced_intermediate Reduced Intermediate on Catalyst Surface protected_amine->reduced_intermediate H₂, Pd/C free_amine R-NH₂ reduced_intermediate->free_amine Cleavage & Decarboxylation byproducts Toluene + CO₂ reduced_intermediate->byproducts

Caption: Cbz deprotection via catalytic hydrogenolysis.

Causality Behind Experimental Choices: The choice of catalyst and hydrogen source is critical for successful Cbz deprotection. Catalyst poisoning is a common issue, particularly with sulfur-containing amino acids like cysteine and methionine, which can irreversibly bind to the palladium surface and deactivate it. In such cases, using a larger amount of catalyst or a more robust catalyst may be necessary. Transfer hydrogenation using ammonium formate is often preferred for its convenience and safety over using hydrogen gas.

Experimental Protocol: Cbz Protection of an Amine
  • Dissolution: Dissolve the amine (1.0 equivalent) in a mixture of THF and water (2:1).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) and benzyl chloroformate (Cbz-Cl, 1.5 equivalents) at 0 °C.

  • Reaction: Stir the solution for 20 hours at 0 °C.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by silica gel column chromatography.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis
  • Setup: Dissolve the Cbz-protected compound in methanol. Carefully add 5-10% Pd/C catalyst.

  • Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (a balloon is often sufficient) at room temperature.

  • Reaction: Continue stirring for 40 hours at 60 °C (conditions may vary depending on the substrate).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate in vacuo to yield the deprotected amine.

The Fmoc Strategy: The Modern Standard for SPPS

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the current standard for α-amino protection in solid-phase peptide synthesis (SPPS). Its key advantage is its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups typically used in this strategy (the Fmoc/tBu approach).

Mechanistic Insights: Protection and Deprotection

Protection: Similar to Boc and Cbz, the Fmoc group is introduced by reacting an amine with an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. Fmoc-OSu is often preferred due to its greater stability compared to the moisture-sensitive Fmoc-Cl.

Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This leads to a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free N-terminal amine of the peptide.

Fmoc_Deprotection protected_amine Peptide-NH-Fmoc deprotonated_intermediate Fluorenyl Anion Intermediate protected_amine->deprotonated_intermediate Piperidine (Base) free_amine Peptide-NH₂ deprotonated_intermediate->free_amine β-Elimination dbf Dibenzofulvene (DBF) deprotonated_intermediate->dbf dbf_adduct DBF-Piperidine Adduct dbf->dbf_adduct Piperidine (Scavenger)

Caption: Base-catalyzed deprotection of an Fmoc-protected amine.

Causality Behind Experimental Choices: Piperidine is the base of choice for two critical reasons. First, it is a strong enough base to efficiently abstract the acidic proton. Second, and crucially, it acts as a nucleophilic scavenger for the electrophilic dibenzofulvene (DBF) byproduct. Trapping the DBF prevents it from reacting with the newly liberated amine of the peptide chain, which would cause chain termination. The resulting DBF-piperidine adduct has a strong UV absorbance, which is conveniently used to monitor the progress of the deprotection reaction in automated synthesizers.

Experimental Protocol: Fmoc Protection of an Amino Acid
  • Dissolution: Dissolve the amino acid in a 10% solution of sodium carbonate in water.

  • Reagent Addition: Add a solution of Fmoc-OSu in dioxane.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours.

  • Work-up: Wash the reaction mixture with diethyl ether. Acidify the aqueous layer with HCl to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Fmoc Deprotection in SPPS
  • Resin Treatment: Swell the peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for approximately 10 minutes at room temperature. A common procedure involves a first treatment of 2 minutes, followed by filtration and a second treatment of 5-8 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Conclusion: Selecting the Optimal Strategy

The choice between Boc, Cbz, and Fmoc is not arbitrary but a strategic decision based on the overall synthetic plan.

  • The Boc strategy (Boc/Bzl) is robust and particularly useful for synthesizing long or aggregation-prone peptides, though it requires harsh final cleavage conditions (e.g., anhydrous HF).

  • The Cbz group remains a valuable tool for solution-phase synthesis and for protecting side chains where its unique reductive cleavage is advantageous.

  • The Fmoc strategy (Fmoc/tBu) has become the dominant approach for SPPS due to its milder conditions, which are more compatible with sensitive or modified peptides (e.g., phosphopeptides, glycoproteins) and lend themselves well to automation.

A thorough understanding of the mechanisms, advantages, and potential pitfalls of each protecting group is paramount for the successful design and execution of complex chemical syntheses. By grounding experimental protocols in this mechanistic understanding, researchers can troubleshoot effectively and push the boundaries of chemical innovation.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Ismail, E. Solid phase peptide synthesis: new resin and new protecting group. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Albericio, F. et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Vilar, S. et al. Protecting Groups in Peptide Synthesis. PubMed. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]

  • El-faham, A. et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

  • Vilar, S. et al. Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Fields, G. B. Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Organic Chemistry. Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]

  • Góngora-Benítez, M. et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • ResearchGate. How can ı remove Fmoc from solution phase peptide?. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Acrotein. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. [Link]

  • YouTube. Protecting Groups for Amines: Boc, CBz and FMOC - Part:02. [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]

  • Master Organic Chemistry. Carbamates as Protecting Groups for Amines. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.